molecular formula C15H24N2O2 B12379541 17-Hydroxyneomatrine

17-Hydroxyneomatrine

Cat. No.: B12379541
M. Wt: 264.36 g/mol
InChI Key: SNXBXDZKGDYHID-PGKPSXLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyneomatrine is a natural alkaloid compound extracted from the root of Sophora flavescens (Ku Shen). Research indicates that this bioactive substance exhibits a range of potentially valuable biological activities. Studies have shown that this compound can effectively inhibit the growth of human cervical carcinoma Hela cells, suggesting its relevance in anti-tumor research . Beyond its anti-tumor properties, preliminary bioactivity data points to a broad spectrum of other functions, including wide-range antibacterial, anti-allergy, and anti-arrhythmia effects . It has also been investigated for its potential role in immunomodulation and biological regulation . The compound is provided as a high-purity material to support further scientific investigation into its mechanisms of action and potential applications. Please note that this product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the primary scientific literature for the most current findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1

InChI Key

SNXBXDZKGDYHID-PGKPSXLWSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O

Origin of Product

United States

Foundational & Exploratory

The Elusive Structure of 17-Hydroxyneomatrine: A Review of Matrine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to significant interest in the diverse chemical structures and biological activities of alkaloids. Among these, matrine-type alkaloids, primarily isolated from plants of the Sophora genus, have garnered attention for their wide range of pharmacological effects. This technical guide addresses the inquiry into the chemical structure of "17-Hydroxyneomatrine." Despite a comprehensive search of chemical databases and scientific literature, a compound with this specific name has not been identified as a recognized or characterized molecule. The term "neomatrine" itself does not correspond to a standard nomenclature for a specific matrine derivative.

It is plausible that "this compound" is a hypothetical compound, a novel, yet-to-be-described natural product, or a synonym for a known matrine derivative that is not widely indexed under this name. This guide will, therefore, provide a detailed overview of the core matrine structure, its numbering system, and information on known hydroxylated derivatives, which may serve as a valuable reference for researchers in this field.

The Matrine Scaffold

Matrine and its stereoisomer, sophoridine, are tetracyclic quinolizidine alkaloids. The chemical structure is characterized by a rigid, cage-like framework. The systematic numbering of the atoms in the matrine skeleton is crucial for identifying the positions of substituents. Based on the IUPAC name for matrine, (1R,2R,9S,17S)-7,13-Diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one, position 17 is a chiral center and a potential site for substitution.

Table 1: Physicochemical Properties of Matrine

PropertyValue
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.37 g/mol
IUPAC Name (1R,2R,9S,17S)-7,13-Diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one
CAS Number 519-02-8

Known Hydroxylated Matrine Derivatives

While 17-hydroxymatrine remains elusive, other hydroxylated derivatives of matrine have been isolated and studied. For instance, 13-hydroxymatrine has been identified and its chemical properties characterized. The position of hydroxylation significantly influences the biological activity of the parent molecule.

Potential Biological Significance of a Hypothetical this compound

Matrine and its known derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects. These activities are often attributed to the modulation of various signaling pathways. Should a 17-hydroxylated matrine derivative be discovered or synthesized, it would be a compound of significant interest. The introduction of a hydroxyl group at the C-17 position could potentially alter its pharmacokinetic profile, receptor binding affinity, and overall therapeutic efficacy.

Experimental Protocols for the Analysis of Matrine Alkaloids

The identification and characterization of novel matrine derivatives would rely on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., roots of Sophora flavescens) is typically extracted with a solvent such as methanol or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., 1% HCl), and the aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform).

  • Chromatography: The resulting alkaloid fraction is further purified using various chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, is essential for elucidating the complete chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Logical Workflow for Investigating "this compound"

For researchers interested in pursuing the existence of this compound, a logical experimental workflow would be as follows:

Caption: Logical workflow for the investigation of this compound.

Conclusion

A Technical Guide to the Isolation and Purification of 17-Hydroxyneomatrine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 17-Hydroxyneomatrine, a putative matrine-type alkaloid. Due to the limited direct literature on "this compound," this guide leverages established protocols for structurally similar hydroxylated matrine alkaloids, such as 13β-hydroxymatrine and sophoranol, isolated from various Sophora species, particularly Sophora alopecuroides and Sophora tonkinensis. This document outlines detailed experimental procedures, presents quantitative data in structured tables, and includes visual workflows to facilitate understanding and replication.

Introduction to Matrine-Type Alkaloids

Matrine-type alkaloids, a class of quinolizidine alkaloids, are predominantly found in plants of the Sophora genus. These compounds, including matrine and oxymatrine, have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. The introduction of a hydroxyl group to the matrine skeleton, as in the case of this compound, can significantly alter the compound's polarity and biological activity, making its efficient isolation and purification a key step in drug discovery and development.

Natural Sources and Preliminary Processing

The primary sources for matrine-type alkaloids are the roots, stems, and seeds of Sophora species. Sophora alopecuroides is a notable source, containing a high concentration of various alkaloids.

Protocol 1: Plant Material Preparation

  • Collection and Identification: Collect the desired plant parts (e.g., roots of Sophora alopecuroides). Ensure proper botanical identification to guarantee the correct starting material.

  • Washing and Drying: Thoroughly wash the collected plant material with water to remove soil and other debris. Air-dry the material in a shaded, well-ventilated area or use a mechanical dryer at a controlled temperature (40-50°C) to prevent the degradation of active compounds.

  • Pulverization: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

The initial step in isolating this compound is the extraction of total alkaloids from the prepared plant material. Acid-base extraction is a highly effective and commonly employed method.

Protocol 2: Acid-Base Extraction of Total Alkaloids

  • Defatting (Optional but Recommended): For plant materials rich in lipids (e.g., seeds), pre-extract the powdered material with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus for 6-8 hours to remove fats and pigments.

  • Alkalinization: Moisten the powdered plant material with a 5% sodium hydroxide (NaOH) solution and allow it to stand overnight. This process liberates the free alkaloid bases from their salt forms within the plant tissue.[1]

  • Acidic Extraction: Discard the alkaline solution and extract the residue with a 5% sulfuric acid (H₂SO₄) solution.[1] The alkaloids will dissolve in the acidic solution as their corresponding salts. Repeat this extraction 2-3 times to ensure maximum recovery.

  • Basification and Extraction: Combine the acidic extracts and adjust the pH to 10-11 with a concentrated ammonia solution. This will precipitate the free alkaloid bases. Extract the aqueous solution with an organic solvent such as chloroform or dichloromethane (3 x 500 mL). The free alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Table 1: Quantitative Overview of Total Alkaloid Extraction

ParameterValue/RangeSource SpeciesReference
Starting Material5 kg (coarse powder)Sophora alopecuroides[1]
Total Alkaloid Yield312 gSophora alopecuroides[1]
Alkaloid Content in Seeds8.11%Sophora alopecuroides[2]
Alkaloid Content in Aerial Parts6.11-8.03%Sophora alopecuroides[2]

Purification of this compound

The crude alkaloid extract is a complex mixture of various alkaloids and other impurities. A multi-step purification process is necessary to isolate the target compound, this compound. This typically involves a combination of column chromatography techniques.

Macroporous Resin Column Chromatography

Macroporous resins are effective for the initial cleanup and enrichment of total alkaloids from the crude extract.

Protocol 3: Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101 or AB-8). Pre-treat the resin by washing it sequentially with ethanol and deionized water to remove any impurities.

  • Column Packing and Equilibration: Pack a glass column with the pre-treated resin and equilibrate it by passing deionized water through it until the eluent is neutral.

  • Sample Loading: Dissolve the crude total alkaloid extract in a minimal amount of acidic water (pH 3-4) and load it onto the equilibrated column.

  • Washing: Wash the column with deionized water to remove unbound impurities such as sugars, salts, and some pigments.

  • Elution: Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of the eluate.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target hydroxylated alkaloid. Combine the fractions that show the presence of the desired compound.

  • Concentration: Concentrate the combined fractions under reduced pressure to obtain an enriched alkaloid fraction.

Silica Gel or Alumina Column Chromatography

Further separation of the enriched alkaloid fraction is achieved using silica gel or alumina column chromatography based on the polarity of the individual alkaloids.

Protocol 4: Silica Gel/Alumina Column Chromatography

  • Adsorbent Selection and Column Preparation: Choose an appropriate adsorbent (silica gel or neutral alumina) and pack it into a glass column using a slurry packing method.

  • Sample Loading: Dissolve the enriched alkaloid fraction from the previous step in a small volume of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a gradient of a suitable solvent system. A common system for separating matrine-type alkaloids is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. The addition of a small amount of ammonia (e.g., 0.1%) to the mobile phase can improve the peak shape of the basic alkaloids. A petroleum ether-acetone gradient can also be used.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the purified this compound.

  • Recrystallization: Concentrate the combined pure fractions and recrystallize the residue from a suitable solvent (e.g., acetone or ethanol) to obtain the final pure compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, especially for analytical standards or pharmacological studies, preparative HPLC is the final and most effective purification step.

Protocol 5: Preparative HPLC

  • Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for the separation of alkaloids. The mobile phase often consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Optimize the separation conditions on an analytical HPLC system first to determine the ideal mobile phase composition, gradient, and flow rate.

  • Scale-up to Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system with a larger column diameter.

  • Injection and Fraction Collection: Inject the partially purified this compound fraction onto the preparative column. Collect the peak corresponding to the target compound using a fraction collector.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization to obtain the final high-purity this compound.

Table 2: Illustrative Preparative HPLC Parameters for Hydroxylated Matrine Alkaloids

ParameterCondition
Instrument Preparative HPLC System with UV Detector
Column C18, 10 µm, 20 x 250 mm
Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile
Gradient 10-40% B over 30 min
Flow Rate 10 mL/min
Detection 220 nm
Injection Volume 1-5 mL (depending on concentration)

Visualization of Workflows

Experimental Workflow for Isolation and Purification

The overall process for isolating this compound from its natural source can be visualized as a multi-step workflow.

G Overall Workflow for this compound Isolation plant_material Plant Material (e.g., Sophora alopecuroides) powder Drying & Pulverization plant_material->powder extraction Extraction of Total Alkaloids (Acid-Base Method) powder->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Alkaloid Fraction macroporous_resin->enriched_fraction column_chromatography Silica Gel/Alumina Column Chromatography enriched_fraction->column_chromatography semi_pure Semi-Pure this compound column_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound High-Purity this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

The purification process follows a logical progression from coarse to fine separation, with each step increasing the purity of the target compound.

G Logical Progression of Purification Techniques start Crude Extract step1 Macroporous Resin (Enrichment) start->step1 Decreasing Impurities step2 Silica/Alumina Column (Fractionation) step1->step2 Increasing Purity step3 Preparative HPLC (High-Purity Isolation) step2->step3 High Resolution end Pure Compound step3->end

Caption: The logical sequence of chromatographic techniques for purification.

Conclusion

The isolation and purification of this compound from natural sources, while not explicitly detailed in current literature, can be effectively achieved by adapting established protocols for similar hydroxylated matrine-type alkaloids. This guide provides a robust framework, from the initial extraction of total alkaloids to high-purity isolation using preparative HPLC. The successful implementation of these methods will enable researchers and drug development professionals to obtain sufficient quantities of this compound for further structural elucidation, characterization, and pharmacological evaluation. Careful optimization of each step, particularly the chromatographic separations, will be crucial for achieving high yields and purity of the target compound.

References

Physical and chemical properties of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding 17-Hydroxyneomatrine is exceedingly scarce in publicly accessible scientific literature and chemical databases. While this guide provides the limited available data for this specific compound, much of the detailed information, particularly concerning biological activity and experimental protocols, is based on the broader class of matrine alkaloids. This information is provided for contextual understanding and may not be directly applicable to this compound.

Introduction

This compound is a tetracyclic quinolizidine alkaloid, a class of natural products primarily isolated from plants of the Sophora genus. While its specific biological activities and physicochemical properties are not well-documented, its structural similarity to other matrine-type alkaloids, such as matrine and oxymatrine, suggests potential pharmacological relevance. This guide aims to consolidate the known information on this compound and provide a broader overview based on related compounds for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

PropertyThis compoundMatrine (for comparison)
Molecular Formula C₁₅H₂₄N₂O₂C₁₅H₂₄N₂O
Molecular Weight 264.36 g/mol 248.36 g/mol
CAS Number 2306139-04-6519-02-8
Appearance Solid[1]White crystalline powder
Melting Point Data not available76 °C
Boiling Point Data not available223 °C (1.33 kPa)
Solubility Data not availableSoluble in water, ethanol, chloroform; Sparingly soluble in ether, petroleum ether
Spectral Data Data not availableSpecific NMR, IR, and MS data are available in various databases.

Biological Activity and Potential Signaling Pathways of Matrine Alkaloids

Specific biological activities and mechanisms of action for this compound have not been reported. However, the broader class of matrine alkaloids exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.[2][3] These effects are often attributed to the modulation of various signaling pathways.

Research on matrine and related compounds suggests involvement in pathways such as:

  • PI3K/AKT/mTOR Pathway: Matrine has been shown to inhibit this pathway, which is crucial for cell proliferation and survival, in various cancer cell lines.[2]

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway by matrine alkaloids contributes to their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[4]

  • TGF-β/Smad Pathway: Matrine can modulate this pathway, which is involved in fibrosis, suggesting potential anti-fibrotic applications.[2]

  • JAK/STAT Signaling Pathway: This pathway, involved in immune responses and cell growth, is another target of matrine alkaloids.[2]

  • Apoptosis Pathways: Matrine alkaloids have been observed to induce apoptosis in cancer cells through the regulation of Bcl-2 family proteins and caspases.[5]

Based on the known activities of related compounds, a generalized potential signaling pathway for matrine alkaloids is depicted below.

Matrine_Alkaloid_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Matrine Matrine Alkaloid Receptor Cell Surface Receptor Matrine->Receptor IKK IKK Matrine->IKK Inhibits Smad Smad2/3 Matrine->Smad Modulates Bax Bax Matrine->Bax Promotes Bcl2 Bcl-2 Matrine->Bcl2 Inhibits PI3K PI3K Receptor->PI3K Inhibits NFkB_Pathway NF-κB Pathway TGFb_Pathway TGF-β Pathway AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) mTOR->Gene_Expression Inhibits Proliferation NFkB NF-κB p65 p65 p50 p50 p65->Gene_Expression p50->Gene_Expression Smad->Gene_Expression Caspase Caspase-3 Bax->Caspase Bcl2->Caspase Caspase->Gene_Expression Apoptosis

Generalized signaling pathways of matrine alkaloids.

Experimental Protocols

Due to the absence of published research specifically on this compound, detailed experimental protocols for its isolation, purification, and analysis are not available. However, general methodologies used for other matrine alkaloids can be adapted.

General Isolation and Purification Workflow for Matrine Alkaloids

The following workflow outlines a typical procedure for extracting and purifying matrine-type alkaloids from plant material.

General workflow for matrine alkaloid extraction.
Analytical Methods

Standard analytical techniques for the characterization of natural products would be applicable to this compound:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with additives like formic acid or trifluoroacetic acid) is a common starting point.

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation (e.g., LC-MS/MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for detailed structural determination.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information available is limited to its basic chemical identity. Based on its structural relationship to other matrine alkaloids, it holds potential for interesting biological activities. Future research should focus on the isolation and purification of sufficient quantities of this compound to enable comprehensive spectroscopic analysis and biological screening. Elucidating its physicochemical properties, pharmacological activities, and mechanisms of action will be crucial to understanding its potential as a therapeutic agent. Researchers in the field of natural product chemistry and drug discovery are encouraged to investigate this and other minor alkaloids from Sophora species, as they may represent untapped sources of novel bioactive compounds.

References

17-Hydroxyneomatrine: A Technical Overview of a Novel Matrine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyneomatrine is a novel alkaloid compound belonging to the matrine family, naturally occurring compounds found in plants of the Sophora genus. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information regarding the discovery, origin, and biological activities of this compound. Due to the nascent stage of research on this specific compound, this document summarizes foundational knowledge and highlights the significant gaps in the scientific literature, particularly concerning detailed experimental data and mechanistic pathways.

Discovery and Origin

This compound is a naturally derived compound extracted from the medicinal plant Sophora flavescens.[1][2][3] This plant has a long history in traditional Chinese medicine, and its roots are known to be a rich source of various quinolizidine alkaloids, including matrine and oxymatrine. While the broader class of matrine alkaloids has been extensively studied, this compound has only recently been identified as a distinct chemical entity. Commercial chemical suppliers have begun to list the compound, indicating its availability for research purposes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2306139-04-6BOC Sciences, MedChemExpress
Molecular Formula C15H24N2O2BOC Sciences, MedChemExpress
Molecular Weight 264.36 g/mol MedChemExpress
Natural Source Sophora flavescensMedChemExpress, CymitQuimica

Experimental Protocols

A thorough review of the current scientific literature reveals a significant lack of detailed, peer-reviewed experimental protocols for the isolation, purification, and characterization of this compound. While general methods for the extraction of alkaloids from Sophora flavescens are well-documented, specific parameters optimized for this compound have not been published.

General Alkaloid Extraction from Sophora flavescens (Illustrative)

The following is a generalized workflow for the extraction of alkaloids from Sophora flavescens, which may serve as a foundational methodology for the isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification Sophora_flavescens_root Sophora flavescens Root Material Grinding Grinding to Powder Sophora_flavescens_root->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Alkaloid Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Further_Purification Further Purification (e.g., HPLC) TLC_Analysis->Further_Purification Isolated_Compound Isolated this compound Further_Purification->Isolated_Compound G cluster_cellular_effects Potential Cellular Effects Hydroxyneomatrine This compound Tumor_Cell Tumor Cell Proliferation Hydroxyneomatrine->Tumor_Cell Inhibition Bacterial_Growth Bacterial Growth Hydroxyneomatrine->Bacterial_Growth Inhibition Immune_Response Allergic Immune Response Hydroxyneomatrine->Immune_Response Modulation Cardiac_Rhythm Cardiac Ion Channels Hydroxyneomatrine->Cardiac_Rhythm Regulation Renal_Function Renal Excretion Hydroxyneomatrine->Renal_Function Enhancement

References

In Silico Prediction of 17-Hydroxyneomatrine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Natural alkaloids derived from medicinal plants, such as oxymatrine from Sophora flavescens, are a significant source of novel therapeutic leads. Their derivatives offer a promising avenue for developing compounds with enhanced efficacy and specificity. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of 17-Hydroxyneomatrine, a hypothetical derivative of oxymatrine. By leveraging computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can efficiently screen, prioritize, and elucidate the pharmacological potential of novel compounds before committing to resource-intensive experimental validation. This document provides detailed methodologies, data presentation standards, and visual workflows to guide the computational evaluation of this promising alkaloid derivative.

Introduction

Oxymatrine, a quinolizidine alkaloid, has been extensively studied for its wide range of pharmacological effects, including anti-inflammatory, anti-fibrotic, anti-cancer, and neuroprotective properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB), Transforming Growth Factor-beta (TGF-β)/Smad, and PI3K/Akt pathways.

Chemical modification of natural products is a classic strategy to enhance their therapeutic profiles. This guide focuses on a hypothetical derivative, This compound (hereafter referred to as 17-HO-OMT), based on the oxymatrine scaffold. The introduction of a hydroxyl group at the C-17 position could alter its physicochemical properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

In silico drug discovery methods provide a rapid, cost-effective approach to evaluate such novel compounds. By simulating molecular interactions and predicting biological effects computationally, we can generate robust hypotheses about a compound's mechanism of action and therapeutic potential. This guide details the core in silico techniques to predict the bioactivity of 17-HO-OMT, with a focus on its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway.

In Silico Prediction: An Integrated Workflow

The computational evaluation of a novel compound follows a structured workflow. This process begins with defining the molecule's structure and progresses through pharmacokinetic and toxicity screening, target identification, and detailed interaction analysis. This multi-step approach ensures that only the most promising candidates are advanced for experimental validation.

G start Define Structure of This compound admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) start->admet qsar QSAR Modeling (Activity Prediction) start->qsar target_id Target Identification (Reverse Docking / Pharmacophore) admet->target_id Filter: Drug-Likeness qsar->target_id Filter: Predicted Activity docking Molecular Docking (Binding Affinity & Pose) target_id->docking Select Protein Target (e.g., IKKβ) md Molecular Dynamics (MD) (Complex Stability) docking->md Analyze Top Poses validation Experimental Validation (In Vitro / In Vivo) md->validation Prioritize Candidate

Caption: In Silico Bioactivity Prediction Workflow.

Methodologies and Experimental Protocols

This section provides detailed protocols for the core in silico techniques used to assess 17-HO-OMT.

ADMET and Physicochemical Property Prediction

Predicting the ADMET profile is a critical first step to assess the drug-likeness of a compound.

Experimental Protocol:

  • Ligand Preparation : Obtain the 2D structure of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string. For this guide, the SMILES string for the parent compound, oxymatrine, is used as a baseline.

  • Web Server Submission : Submit the SMILES string to a comprehensive ADMET prediction web server, such as SwissADME or pkCSM.

  • Parameter Selection : Configure the server to calculate key physicochemical properties (Molecular Weight, LogP, Topological Polar Surface Area), pharmacokinetic parameters (Gastrointestinal absorption, Blood-Brain Barrier permeability), and drug-likeness based on established rules (e.g., Lipinski's Rule of Five).

  • Data Analysis : Collect the output data and summarize it in a structured table for evaluation. Compounds that violate multiple drug-likeness rules or show high predicted toxicity may be deprioritized.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. Given oxymatrine's known anti-inflammatory effects via NF-κB inhibition, the IκB Kinase beta (IKKβ) subunit is selected as a primary target.

Experimental Protocol:

  • Target Protein Preparation :

    • Download the 3D crystal structure of human IKKβ from the Protein Data Bank (PDB; e.g., PDB ID: 4KIK).

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

    • Define the binding site (active site) for docking. This can be inferred from the location of the co-crystallized inhibitor or predicted using pocket-finding algorithms.

  • Ligand Preparation :

    • Generate the 3D structure of 17-HO-OMT from its 2D representation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign rotatable bonds and save the structure in the appropriate format (e.g., PDBQT for AutoDock).

  • Docking Simulation :

    • Use a docking program (e.g., AutoDock Vina) to perform the simulation.

    • Define a grid box that encompasses the entire defined binding site of IKKβ.

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site, scoring

Potential Therapeutic Targets of Matrine and Oxymatrine, Bioactive Alkaloids from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Matrine and oxymatrine, quinolizidine alkaloids isolated from the medicinal plant Sophora flavescens, have garnered significant scientific interest for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This document provides a comprehensive overview of the key therapeutic targets of these compounds, focusing on their modulation of critical signaling pathways implicated in oncogenesis and inflammatory processes. Detailed experimental methodologies, quantitative data, and visual representations of the molecular mechanisms are presented to facilitate further research and drug development efforts. The primary signaling cascades identified as targets for matrine and oxymatrine include the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.

Introduction

Traditional herbal medicine is a valuable source for the discovery of novel therapeutic agents. Sophora flavescens, a perennial shrub used for centuries in traditional Chinese medicine, contains a variety of bioactive compounds, with matrine and oxymatrine being the most abundant and pharmacologically active alkaloids.[1][2] Extensive preclinical research has demonstrated their potential in treating a range of diseases, particularly cancer and inflammatory conditions.[3][4] This technical guide aims to consolidate the current understanding of the molecular targets of matrine and oxymatrine, providing a detailed resource for scientists engaged in drug discovery and development.

Key Therapeutic Targets and Signaling Pathways

The anti-neoplastic and anti-inflammatory effects of matrine and oxymatrine are attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in disease states.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Matrine has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[5][6][7]

  • Mechanism of Action: Matrine inhibits the phosphorylation of PI3K and Akt, thereby downregulating downstream effector molecules. This leads to the upregulation of cell cycle inhibitors like p16, p21, and p27, and the downregulation of proteins involved in invasion and metastasis, such as MMP2 and MMP9.[5] Studies have shown that matrine can also enhance the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[7] A derivative of matrine, MASM, has also been shown to suppress the PI3K/Akt/mTOR pathway in hepatoma cells.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Both matrine and oxymatrine have been demonstrated to be potent inhibitors of the NF-κB signaling cascade.[1][2][9]

  • Mechanism of Action: Oxymatrine inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB by suppressing the phosphorylation of I-κBα and preventing the nuclear translocation of the p65 subunit.[9] This leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] Oxymatrine has also been shown to inhibit the TLR4/NF-κB signaling pathway.[11] Matrine exerts its anti-inflammatory effects by inhibiting NF-κB activation, which in turn reduces the expression of inflammatory mediators.[2]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development of various cancers, particularly colorectal cancer. Matrine has been found to negatively regulate this pathway.

  • Mechanism of Action: Matrine has been shown to inhibit the Wnt3a/β-catenin/TCF7L2 signaling pathway.[12] It reduces the activation of Wnt3a and the nuclear localization of β-catenin, leading to decreased expression of Wnt target genes like cyclin D1 and Axin2.[12] Another study has shown that matrine can inhibit the Wnt/β-catenin pathway by regulating Agrin (AGRN) in colorectal cancer cells.[13]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of matrine, oxymatrine, and Sophora flavescens extracts on cancer cell lines and inflammatory markers.

Table 1: IC50 Values of Matrine and Sophora flavescens Extracts in Cancer Cell Lines

Compound/ExtractCell LineIC50 ValueIncubation TimeReference
MatrineSO-Rb50 (Retinoblastoma)0.96 ± 0.04 mg/ml24 h[14]
MatrineSO-Rb50/VCR (Vincristine-resistant Retinoblastoma)0.97 ± 0.08 mg/ml24 h[14]
MatrineCT26 (Colon Carcinoma)1.397 mM24 h[15]
MatrineCT26 (Colon Carcinoma)0.9088 mM48 h[15]
Matrinic Acid Derivative 5eA375 (Melanoma)37 µg/mLNot Specified[16]
Matrinic Acid Derivative 5eHeLa (Cervical Cancer)75.5 µg/mLNot Specified[16]
Matrinic Acid Derivatives 5b, 5c, 5g, 5hA549 (Lung Carcinoma)36.2–47 µg/mLNot Specified[16]
Matrinic Acid Derivatives 5e, 5iHepG2 (Hepatocellular Carcinoma)61 - 78.9 µg/mLNot Specified[16]
Sophora flavescens Chloroform ExtractHepG2 (Hepatocellular Carcinoma)47.08 µg/mlNot Specified[17]
Sophora flavescens Ethyl Acetate ExtractHepG2 (Hepatocellular Carcinoma)45.92 µg/mlNot Specified[17]

Table 2: Effect of Oxymatrine on Cytokine Levels

CytokineTreatmentEffectCell/Animal ModelReference
TNF-αOxymatrine35.9% reduction in expressionCCl4-induced cirrhotic rats[10]
IL-6Oxymatrine34.3% reduction in expressionCCl4-induced cirrhotic rats[10]
TNF-αOxymatrineDose-dependent reductionLPS-stimulated BV2 microglial cells[9]
IL-1βOxymatrineDose-dependent reductionLPS-stimulated BV2 microglial cells[9]
IL-6OxymatrineDose-dependent reductionLPS-stimulated BV2 microglial cells[9]
IFN-γOxymatrineIncrease from 3.108 to 11.059 pg/mLHBV S gene transgenic mice[18]
IL-4OxymatrineDecrease from 29.045 to 13.024 pg/mLHBV S gene transgenic mice[18]
IL-2OxymatrineIncrease from 1.070 to 5.537 pg/mLHBV S gene transgenic mice[18]
IL-10OxymatrineDecrease from 97.226 to 33.607 pg/mLHBV S gene transgenic mice[18]
NO, TNF-α, IL-1βOxymatrineSignificant reductionM1 macrophages differentiated from THP-1 monocytes[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of compounds on cell proliferation and to determine the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of matrine or oxymatrine for the desired time periods (e.g., 24, 48 hours). Include a vehicle control.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[15]

    • For MTT: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell surface.

  • Cell Treatment: Treat cells with the desired concentrations of matrine or oxymatrine for a specified duration to induce apoptosis.[20]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

  • Cell Lysis: Treat cells with matrine or oxymatrine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

PI3K_Akt_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K pAkt p-Akt Matrine->pAkt PTEN PTEN Matrine->PTEN RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN->PIP3

Caption: Matrine inhibits the PI3K/Akt signaling pathway.

NFkB_Pathway Oxymatrine Oxymatrine pIkBa p-IκBα Oxymatrine->pIkBa NFkB_nucleus NF-κB (in nucleus) Oxymatrine->NFkB_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IKK->pIkBa phosphorylates IkBa IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) IkBa->NFkB sequesters pIkBa->IkBa NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nucleus->Inflammatory_Genes

Caption: Oxymatrine inhibits the NF-κB signaling pathway.

Wnt_Pathway Matrine Matrine Wnt3a Wnt3a Matrine->Wnt3a Beta_Catenin_nucleus β-catenin (in nucleus) Matrine->Beta_Catenin_nucleus AGRN AGRN Matrine->AGRN Frizzled Frizzled Receptor Wnt3a->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex pBeta_Catenin p-β-catenin Destruction_Complex->pBeta_Catenin phosphorylates Beta_Catenin β-catenin Beta_Catenin->pBeta_Catenin Beta_Catenin->Beta_Catenin_nucleus translocates Degradation Degradation pBeta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin_nucleus->TCF_LEF Target_Genes Target Gene Expression (Cyclin D1, c-Myc) TCF_LEF->Target_Genes AGRN->Wnt3a

Caption: Matrine inhibits the Wnt/β-catenin signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Matrine/Oxymatrine Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (CCK-8 / MTT) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying bioactivity.

Conclusion

Matrine and oxymatrine, the principal bioactive alkaloids from Sophora flavescens, present compelling therapeutic potential through their targeted modulation of the PI3K/Akt, NF-κB, and Wnt/β-catenin signaling pathways. The data and protocols summarized in this guide underscore the importance of these natural products as lead compounds for the development of novel anti-cancer and anti-inflammatory drugs. Further investigation into their pharmacokinetics, safety profiles, and efficacy in more complex preclinical models is warranted to translate these promising findings into clinical applications.

References

An In-depth Technical Guide to 17-Hydroxyneomatrine: Properties, Biological Activities, and Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyneomatrine, a natural alkaloid derived from the medicinal plant Sophora flavescens, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, and while specific data remains limited, it extrapolates its likely biological activities and mechanisms of action based on the extensive research conducted on its parent compounds, matrine and oxymatrine. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential as an anti-cancer and anti-inflammatory agent.

Chemical Identity

Identifier Value
Common Name This compound
CAS Number 2306139-04-6
IUPAC Name (7aR,8R,13aR,13bS,13cR)-Dodecahydro-8-hydroxy-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1][2]naphthyridin
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol

Overview of Biological Activities

Direct research on this compound is in its nascent stages. However, preliminary studies and its classification as a matrine-type alkaloid suggest a spectrum of biological activities. It is reported to be an active constituent of Sophora flavescens and has demonstrated potential in inhibiting the growth of human cervical carcinoma (HeLa) cells.[3] Furthermore, it is suggested to possess broad-spectrum antibacterial, anti-allergic, anti-tumor, and anti-arrhythmic properties, alongside immunomodulatory functions.[3]

Given the scarcity of detailed studies on this compound, this guide will focus on the well-documented biological activities of its parent compounds, matrine and oxymatrine, which are expected to share similar pharmacological profiles. These alkaloids have been extensively investigated for their anti-cancer and anti-inflammatory effects.[1][4][5]

Anti-Cancer Activity (Inferred from Matrine and Oxymatrine)

Matrine and oxymatrine, the primary alkaloids from Sophora flavescens, have demonstrated significant anti-tumor activities across various cancer cell lines, including cervical, breast, liver, and lung cancers.[1][4][5][6] The proposed mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis and angiogenesis.[4]

Quantitative Data on Anti-Cancer Effects

The following table summarizes the inhibitory effects of matrine and related alkaloids on different cancer cell lines.

Compound Cell Line Assay Endpoint Result Reference
MatrinePancreatic CancerIn vitro/In vivoApoptosis InductionSignificant[4]
MatrineCastration-Resistant Prostate CancerIn vitroProliferation, Invasion, Migration InhibitionSignificant[4]
MatrineThyroid Cancer (TPC-1)In vitroInhibition via miR-21/PTEN/Akt pathwaySignificant[4]
MatrineBreast Cancer (MCF-7)In vitroProliferation Inhibition, Apoptosis InductionSignificant[4]
Sophora Flavescens Alkaloid GelsCervical Cancer (SiHa, C33A)CCK-8, Colony AssayProliferation InhibitionSignificant[7]
Sophora Flavescens Alkaloid GelsCervical Cancer (SiHa, C33A)Transwell AssayMigration InhibitionSignificant[7]
Experimental Protocols for Anti-Cancer Activity Assessment

The following are detailed methodologies for key experiments cited in the evaluation of matrine's anti-cancer effects, which can be adapted for this compound.

Cell Proliferation Assay (CCK-8)

  • Seed cervical cancer cells (SiHa or C33A) into 96-well plates at a density of 5x10³ cells/well.

  • After 24 hours of incubation, treat the cells with varying concentrations of the test compound (e.g., Sophora flavescens alkaloid gels).

  • Incubate the cells for an additional 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Colony Formation Assay

  • Plate 500 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations.

  • Incubate the plates for approximately two weeks, allowing colonies to form.

  • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of colonies containing more than 50 cells.

Transwell Migration Assay

  • Seed 5x10⁴ cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

  • Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Add the test compound to the upper chamber.

  • Incubate for 24 hours to allow for cell migration.

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the migrated cells under a microscope.

Western Blot Analysis for Protein Expression

  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, mTOR, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Putative Signaling Pathways

Based on studies of matrine and oxymatrine in cervical cancer, a likely signaling pathway affected by this compound is the AKT/mTOR pathway.[7] This pathway is crucial for cell proliferation, survival, and metabolism.

AKT_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Anti-Inflammatory Activity (Inferred from Oxymatrine)

Oxymatrine has been shown to possess potent anti-inflammatory effects, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2] It is believed to modulate the immune response by regulating the balance between regulatory T (Treg) cells and T helper 17 (Th17) cells.[2]

Experimental Workflow for Anti-Inflammatory Assessment

The following workflow outlines a typical animal study to evaluate the anti-inflammatory effects of a compound like oxymatrine in a collagen-induced arthritis (CIA) model.

Anti_Inflammatory_Workflow start Induction of Arthritis in Rats (Collagen Immunization) treatment Treatment Groups: - Vehicle Control - this compound - Positive Control (e.g., Dexamethasone) start->treatment monitoring Monitor Disease Progression: - Paw Swelling - Arthritic Score treatment->monitoring analysis Biochemical and Molecular Analysis: - Serum Cytokine Levels (TNF-α, IL-17) - Spleen mRNA Expression (Foxp3, RORγt) - Joint Histopathology monitoring->analysis outcome Evaluation of Anti-Inflammatory Efficacy analysis->outcome

Caption: Experimental workflow for assessing the anti-inflammatory activity in a rat model.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in oncology and immunology. While direct evidence is currently limited, the extensive research on its parent compounds, matrine and oxymatrine, provides a strong rationale for its further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and signaling pathways will be crucial in validating its therapeutic potential and advancing it through the drug development pipeline. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers and scientists.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 17-Substituted Morphinan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the synthesis and biological evaluation of a series of 17-substituted morphinan derivatives. The protocols are intended for researchers in medicinal chemistry and pharmacology who are developing novel opioid receptor modulators.

I. Introduction

The modification of the 17-position of the morphinan scaffold is a critical strategy in the development of novel opioid receptor ligands with unique pharmacological profiles. This document outlines the synthesis of a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) derivatives and provides protocols for their biological evaluation. These compounds have been investigated for their potential as peripherally acting μ-opioid receptor (MOR) antagonists for conditions such as opioid-induced constipation, as well as centrally acting antagonists for the treatment of opioid abuse and addiction.[1]

II. Synthesis of 17-Substituted Morphinan Analogues

The synthesis of the target compounds involves the modification of naltrexone, a well-established opioid receptor antagonist. A general synthetic scheme is presented below, followed by detailed experimental protocols for key steps.

General Synthetic Workflow

Synthesis_Workflow Naltrexone Naltrexone Naltrexamine Naltrexamine Naltrexone->Naltrexamine Reduction NAP NAP Naltrexamine->NAP Acylation Analogues Analogues (e.g., NFP, NYP) NAP->Analogues Further Modification

Caption: General synthetic workflow for NAP and its analogues.

Experimental Protocols

Protocol 1: Synthesis of Naltrexamine

  • Starting Material: Naltrexone hydrochloride.

  • Reduction: Dissolve naltrexone hydrochloride in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield naltrexamine.

Protocol 2: Synthesis of 6β-N-Acyl Naltrexamine Derivatives (e.g., NAP)

  • Starting Material: Naltrexamine.

  • Acylation: Dissolve naltrexamine in an appropriate solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., triethylamine).

  • Add the corresponding acyl chloride (e.g., isonicotinoyl chloride hydrochloride) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6β-N-acyl naltrexamine derivative.

III. Biological Evaluation

The synthesized compounds are evaluated for their binding affinity to opioid receptors and their functional activity.

Opioid Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Binding_Assay_Workflow Membrane Receptor Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki Ki Determination Scintillation->Ki

Caption: Workflow for the opioid receptor binding assay.

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]Ile⁵,⁶-deltorphin II for DOR, or [³H]HS665 for KOR), and varying concentrations of the test compound.[2]

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data

The following table summarizes the binding affinities of selected NAP derivatives for the μ, δ, and κ opioid receptors.[1]

CompoundR Group on Pyridyl RingMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)δ/μ Selectivity
NAP H0.37 ± 0.07---
NMP 3'-CH₃0.58 ± 0.25272.8 ± 35.710.3 ± 1.2470
1 (NFP) 3'-F0.23 ± 0.05100.2 ± 15.325.4 ± 3.6435.8
3 3'-Cl0.18 ± 0.03101.2 ± 12.118.7 ± 2.5562.4
7 3'-OH0.42 ± 0.0856.3 ± 7.912.8 ± 1.9134
9 3'-OCH₃0.31 ± 0.0621.2 ± 3.19.8 ± 1.468.4
12 3'-NH₂0.29 ± 0.0414.5 ± 2.38.7 ± 1.150

Data presented as mean ± SEM.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of the compounds at G-protein coupled receptors (GPCRs) like the opioid receptors.

Protocol 4: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare membranes from rat brains or cells expressing the opioid receptor of interest.[2]

  • Reaction Mixture: Combine the membranes, varying concentrations of the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect) values.

Signaling Pathway

The interaction of opioid receptor agonists and antagonists with the receptor initiates or blocks a downstream signaling cascade.

Opioid_Signaling cluster_cell Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Agonist Agonist (e.g., Morphine) Agonist->MOR Activates Antagonist Antagonist (e.g., NFP) Antagonist->MOR Blocks ATP ATP ATP->AC Efflux Efflux K_ion->Efflux Influx Influx Influx->Ca_channel

Caption: Simplified opioid receptor signaling pathway.

IV. Structure-Activity Relationships (SAR)

The data obtained from the binding assays reveal important structure-activity relationships for this series of compounds.[1]

  • Substituents on the Pyridyl Ring: The electronic properties and size of substituents at the 3' position of the pyridyl ring did not significantly affect the binding affinity to the MOR, with most derivatives maintaining subnanomolar affinity.[1]

  • Selectivity: Derivatives with electron-withdrawing groups (e.g., F, Cl) generally showed higher selectivity for the MOR over the DOR. For instance, compounds 1 (NFP) and 3 exhibited over 400-fold selectivity for MOR over DOR.[1] In contrast, derivatives with electron-donating groups tended to have lower MOR over DOR selectivity.[1]

V. Conclusion

The synthetic protocols and biological evaluation methods described in these application notes provide a framework for the discovery and characterization of novel 17-substituted morphinan derivatives as opioid receptor modulators. The structure-activity relationships identified can guide the design of future analogues with improved potency, selectivity, and pharmacokinetic properties for the treatment of various opioid-related disorders.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. 17-Hydroxyneomatrine, a matrine-type alkaloid, has emerged as a potential candidate for therapeutic development due to its purported anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory effects of this compound using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

This application note details the necessary procedures to assess the impact of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it outlines the methodology for investigating the molecular mechanism of action by examining the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Materials and Reagents

  • This compound (purity ≥98%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Griess Reagent

  • TNF-α and IL-6 ELISA kits

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: iNOS, COX-2, NF-κB p65, phospho-NF-κB p65, IκBα, phospho-IκBα, and β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membranes

Experimental Protocols

Cell Culture and Treatment
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL LPS for the indicated times (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.[1]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]

  • Incubate the mixture at room temperature for 10 minutes.[2]

  • Measure the absorbance at 540 nm.[2] A standard curve using sodium nitrite is used to determine the nitrite concentration.[2]

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants from cells treated as described in section 1.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.

  • The supernatants and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate is added, and the resulting colorimetric reaction is measured at 450 nm. The concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system. Densitometric analysis of the bands is performed to quantify protein expression levels, with β-actin serving as a loading control.

Data Presentation

Quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.7 ± 4.8
1097.1 ± 5.5
5095.3 ± 6.1
10093.8 ± 5.9

Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α (pg/mL)IL-6 (pg/mL)
Control-5.2 ± 1.150.3 ± 8.735.1 ± 6.4
LPS (1 µg/mL)-100 ± 9.81250.6 ± 110.2850.4 ± 95.3
LPS + this compound185.4 ± 7.61025.3 ± 98.5710.8 ± 80.1
1062.1 ± 5.9750.1 ± 65.4520.6 ± 55.9
5040.7 ± 4.3480.9 ± 42.1330.2 ± 38.7
10025.3 ± 3.1290.5 ± 25.8190.7 ± 22.4

Table 3: Densitometric Analysis of Western Blot Results

TreatmentConcentration (µM)iNOS/β-actin (relative intensity)COX-2/β-actin (relative intensity)p-p65/p65 (ratio)p-IκBα/IκBα (ratio)
Control-0.05 ± 0.010.08 ± 0.020.12 ± 0.030.15 ± 0.04
LPS (1 µg/mL)-1.00 ± 0.121.00 ± 0.111.00 ± 0.151.00 ± 0.13
LPS + this compound10.82 ± 0.090.85 ± 0.100.80 ± 0.090.83 ± 0.10
100.59 ± 0.070.63 ± 0.080.55 ± 0.060.58 ± 0.07
500.35 ± 0.040.38 ± 0.050.30 ± 0.040.33 ± 0.05
1000.18 ± 0.030.21 ± 0.030.15 ± 0.020.18 ± 0.03

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS treatment->stimulation viability MTT Assay for Cell Viability stimulation->viability no_assay Griess Assay for NO Production stimulation->no_assay elisa ELISA for TNF-α & IL-6 stimulation->elisa wb Western Blot for iNOS, COX-2, NF-κB stimulation->wb data_analysis Quantification & Statistical Analysis viability->data_analysis no_assay->data_analysis elisa->data_analysis wb->data_analysis

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb leads to phosphorylation and degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) (in Nucleus) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->nfkb Release gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene_transcription Induces hydroxyneomatrine This compound hydroxyneomatrine->ikb Inhibits degradation

References

Application Notes and Protocols for Evaluating In Vivo Efficacy of Sophoridine, a Matrine-Type Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "17-Hydroxyneomatrine" was not readily identifiable in the scientific literature. Therefore, these application notes and protocols are based on the closely related and well-studied compound, sophoridine, as a representative example for evaluating the in vivo efficacy of matrine-type alkaloids. Sophoridine is a tetracyclic quinolizidine alkaloid with significant anticancer activities.[1]

These detailed application notes provide researchers, scientists, and drug development professionals with protocols and data presentation guidelines for assessing the in vivo efficacy of sophoridine and its derivatives in animal models of cancer.

Data Presentation: In Vivo Efficacy of Sophoridine in Xenograft Models

The following tables summarize the quantitative data from various studies on the in vivo anticancer effects of sophoridine in different cancer models.

Table 1: Antitumor Efficacy of Sophoridine in a Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SDTumor Inhibition Rate (%)Reference
Control (Saline)-1.25 ± 0.23-[2]
5-Fluorouracil200.54 ± 0.1556.8[2]
Sophoridine (Low Dose)150.78 ± 0.1937.6[2]
Sophoridine (High Dose)250.59 ± 0.1752.8[2]
Animal Model: Nude mice with subcutaneously xenografted SW480 human colorectal carcinoma cells.[2]

Table 2: Antitumor Efficacy of Sophoridine in a Non-Small Cell Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SDReference
Control-2050 ± 4501.8 ± 0.4[3]
Sophoridine151300 ± 3001.1 ± 0.3[3]
Sophoridine25950 ± 2500.8 ± 0.2[3]
*p < 0.05 compared to the control group.
Animal Model: C57BL/6J mice with subcutaneously xenografted Lewis Lung Cancer (LLC) cells.[3]

Table 3: Antitumor Efficacy of Oxymatrine in a Prostate Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 35 ± SDMean Tumor Weight (g) at Day 35 ± SDReference
Control (PBS)-~1400~1.2[4]
Oxymatrine50~800~0.7[4]
Oxymatrine100~400~0.3[4]
*p < 0.05 compared to the control group.
Animal Model: BALB/c nude mice with subcutaneously xenografted PC-3 human prostate cancer cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of sophoridine.

2.1. Colorectal Cancer Xenograft Model [2]

  • Cell Culture: Human colorectal carcinoma SW480 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old, weighing 18-22 g) are used. All animal procedures should be approved by an institutional animal care and use committee.

  • Tumor Implantation: SW480 cells (5 x 10⁶ cells in 0.2 mL of sterile PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to treatment and control groups (n=8-10 mice/group).

    • Control Group: Administered with normal saline intraperitoneally (i.p.) daily.

    • Sophoridine Groups: Administered with sophoridine at low (15 mg/kg) and high (25 mg/kg) doses (i.p.) daily.

    • Positive Control Group: Administered with 5-Fluorouracil (20 mg/kg) (i.p.) daily.

  • Efficacy Evaluation:

    • Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (length × width²)/2.

    • Body weight is monitored as an indicator of toxicity.

    • After a set treatment period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.

    • The tumor inhibition rate is calculated as: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] × 100%.

  • Histopathological Analysis: A portion of the tumor tissue is fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe morphological changes.

2.2. Non-Small Cell Lung Cancer Xenograft Model [3]

  • Cell Culture: Lewis Lung Cancer (LLC) cells are maintained in appropriate culture medium.

  • Animal Model: Female C57BL/6J mice (6 weeks old) are used.

  • Tumor Implantation: LLC cells (8 x 10⁵ cells in 0.2 mL of PBS) are injected subcutaneously into the right back of each mouse.

  • Treatment Regimen: One day after tumor cell injection, mice are randomly divided into groups and treated for 25 days.

    • Control Group: Administered with vehicle.

    • Sophoridine Groups: Administered with sophoridine at 15 mg/kg and 25 mg/kg via intragastric (i.g.) administration daily.

  • Efficacy Evaluation:

    • Tumor volume and body weight are monitored throughout the study.

    • At the end of the study, tumors are excised and weighed.

  • Immunohistochemistry (IHC): Tumor tissues can be analyzed by IHC for markers of proliferation (e.g., Ki67) and macrophage polarization (e.g., CD86, F4/80).[3]

2.3. Western Blot Analysis for Apoptosis-Related Proteins [2]

  • Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against caspase-3, caspase-7, caspase-9, and PARP. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by sophoridine and a general experimental workflow for in vivo efficacy studies.

sophoridine_apoptosis_pathway Sophoridine Sophoridine Mitochondrion Mitochondrion Sophoridine->Mitochondrion Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Induces CleavedPARP Cleaved PARP

Caption: Sophoridine induces apoptosis via the mitochondrial pathway.

MAPK_pathway_sophoridine Sophoridine Sophoridine MAPK_Pathway MAPK Signaling Pathway Sophoridine->MAPK_Pathway Activates M1_Polarization Macrophage M1 Polarization MAPK_Pathway->M1_Polarization Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) M1_Polarization->Pro_inflammatory_Cytokines Increases CD86 CD86 Expression M1_Polarization->CD86 Increases Tumor_Growth_Inhibition Tumor Growth Inhibition Pro_inflammatory_Cytokines->Tumor_Growth_Inhibition CD86->Tumor_Growth_Inhibition experimental_workflow start Start: Cancer Cell Culture animal_model Animal Model Preparation (e.g., Nude Mice) start->animal_model tumor_implantation Subcutaneous Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment Drug Administration (Sophoridine / Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Euthanize & Excise Tumors monitoring->endpoint End of study data_analysis Data Analysis: Tumor Weight/Volume, Inhibition Rate endpoint->data_analysis histology Histopathological & Mechanistic Studies (e.g., Western Blot, IHC) endpoint->histology

References

Application Notes and Protocols for Assessing the Antiviral Activity of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral activity of 17-Hydroxyneomatrine, a natural compound with demonstrated potential against viral pathogens. The following sections detail the methodologies for in vitro and in vivo assessment, focusing on its effects against Coxsackievirus B3 (CVB3), a common causative agent of viral myocarditis.

Quantitative Data Summary

The antiviral efficacy of this compound (referred to as Oxymatrine in the cited study) against Coxsackievirus B3 (CVB3) has been evaluated through both in vitro and in vivo studies. The key quantitative findings are summarized below for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound against Coxsackievirus B3

ParameterCell LineValue
50% Inhibitory Concentration (IC50)HeLa0.238 mg/mL[1]

Table 2: In Vivo Antiviral Activity of this compound in a CVB3-Induced Myocarditis Mouse Model

Animal ModelTreatment Groups (Oxymatrine)Outcome MeasuresKey Findings
BALB/c MiceVarious concentrations administeredViral Titer in Heart TissueMarkedly reduced viral titer compared to untreated controls[1].
Myocardial Tissue PathologyInhibited cardiac myocyte pathology[1].
Gene Expression (Heart Tissue)Reduced expression of CVB3 NTR and mouse TNF-α genes[1].

Experimental Protocols

The following protocols are based on established methodologies for antiviral testing and specific findings related to this compound (Oxymatrine).

In Vitro Antiviral Activity Assessment

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against CVB3 in a cell-based assay.

2.1.1. Materials

  • Compound: this compound (Oxymatrine)

  • Cell Line: HeLa cells

  • Virus: Coxsackievirus B3 (CVB3)

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

2.1.2. Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in DMEM.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

2.1.3. Protocol for Antiviral Activity Assay (Viral Titer Reduction)

  • Cell Seeding: Seed HeLa cells in a 96-well plate and grow to 90-95% confluency.

  • Virus Infection: Infect the cells with CVB3 at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 24-48 hours.

  • Viral Titer Determination (TCID50 Assay):

    • Collect the supernatant from each well.

    • Perform serial 10-fold dilutions of the supernatant.

    • Infect fresh HeLa cell monolayers in a 96-well plate with the dilutions.

    • Incubate for 3-5 days and observe for CPE.

    • Calculate the 50% tissue culture infectious dose (TCID50) to determine the viral titer in each sample.

  • Data Analysis: Calculate the IC50, the concentration of this compound that reduces the viral titer by 50%[1].

In Vivo Antiviral Activity Assessment

This protocol outlines the evaluation of this compound's efficacy in a mouse model of CVB3-induced myocarditis.

2.2.1. Materials

  • Compound: this compound (Oxymatrine)

  • Animal Model: BALB/c mice

  • Virus: Coxsackievirus B3 (CVB3)

  • Reagents: Saline, reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR).

2.2.2. Protocol

  • Animal Acclimatization: Acclimate BALB/c mice for one week before the experiment.

  • Virus Infection: Infect mice with a predetermined dose of CVB3 via intraperitoneal injection.

  • Treatment: Administer different concentrations of this compound (e.g., via oral gavage or intraperitoneal injection) to different groups of infected mice daily for a specified period (e.g., 5-12 days)[1]. Include a placebo group receiving saline.

  • Monitoring: Monitor the mice daily for clinical signs of disease and mortality.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect heart tissues.

  • Viral Titer in Heart Tissue: Homogenize a portion of the heart tissue and determine the viral titer using the TCID50 assay as described above.

  • Histopathological Analysis: Fix a portion of the heart tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and myocyte damage.

  • Gene Expression Analysis (RT-PCR):

    • Extract total RNA from another portion of the heart tissue.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative PCR (qPCR) using specific primers for CVB3 NTR and mouse TNF-α to quantify their gene expression levels. Normalize the expression to a housekeeping gene (e.g., GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

G cluster_virus Coxsackievirus B3 (CVB3) Infection cluster_host Host Immune Response CVB3 CVB3 Virus HostCell Host Cell CVB3->HostCell Entry Replication Viral Replication HostCell->Replication PAMPs Viral PAMPs Replication->PAMPs TLRs Toll-like Receptors (TLRs) PAMPs->TLRs NFkB_pathway NF-κB Signaling Pathway TLRs->NFkB_pathway TNFa TNF-α Production NFkB_pathway->TNFa Inflammation Myocardial Inflammation TNFa->Inflammation Hydroxyneomatrine This compound Hydroxyneomatrine->Replication Inhibits Hydroxyneomatrine->NFkB_pathway Inhibits

Caption: Proposed mechanism of this compound in CVB3 infection.

G cluster_invitro In Vitro Assessment start_vitro Start seed_cells Seed HeLa Cells start_vitro->seed_cells treat_compound Treat with this compound seed_cells->treat_compound infect_virus Infect with CVB3 seed_cells->infect_virus incubate Incubate treat_compound->incubate cpe_assay Cytotoxicity Assay (MTT) treat_compound->cpe_assay infect_virus->treat_compound titer_assay Viral Titer Assay (TCID50) incubate->titer_assay analyze_vitro Calculate CC50 & IC50 cpe_assay->analyze_vitro titer_assay->analyze_vitro end_vitro End analyze_vitro->end_vitro G cluster_invivo In Vivo Assessment start_vivo Start infect_mice Infect BALB/c Mice with CVB3 start_vivo->infect_mice treat_mice Treat with this compound infect_mice->treat_mice monitor Monitor Mice treat_mice->monitor collect_samples Collect Heart Tissue monitor->collect_samples titer_analysis Viral Titer Analysis collect_samples->titer_analysis histo_analysis Histopathology collect_samples->histo_analysis gene_analysis Gene Expression (RT-PCR) collect_samples->gene_analysis analyze_vivo Analyze Data titer_analysis->analyze_vivo histo_analysis->analyze_vivo gene_analysis->analyze_vivo end_vivo End analyze_vivo->end_vivo

References

Application Notes and Protocols for High-Throughput Screening of 17-Hydroxyneomatrine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 17-hydroxyneomatrine derivatives to identify promising lead compounds for drug development. The protocols focus on identifying derivatives with potential anti-cancer and anti-inflammatory activities, based on the known biological effects of related matrine-type alkaloids.

Introduction to this compound and its Derivatives

Matrine, a natural alkaloid, and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. Structural modifications of the matrine scaffold, such as the introduction of a hydroxyl group at the 17-position to form this compound, offer opportunities to enhance potency and selectivity. High-throughput screening provides an efficient methodology for evaluating large libraries of these derivatives to identify compounds that modulate key cellular pathways implicated in disease.[1] This document outlines protocols for primary and secondary screening assays to assess the therapeutic potential of this compound derivatives.

High-Throughput Screening Workflow

The successful identification of lead compounds from a library of this compound derivatives relies on a systematic and tiered screening approach. A typical workflow involves a primary screen to identify active compounds ("hits") followed by more detailed secondary assays to confirm and characterize their activity.

HTS_Workflow cluster_0 Screening Cascade Compound_Library This compound Derivative Library Primary_Screening Primary HTS: Cell Viability Assays Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: Apoptosis & Target-Based Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Primary Screening: Cell Viability Assays

The initial step in screening for anti-cancer activity is to assess the effect of the derivatives on the viability of cancer cell lines. The MTT assay is a robust and cost-effective colorimetric assay for this purpose.[2][3][4]

Protocol: MTT Assay for Cell Viability

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the primary screen should be tabulated to clearly show the percentage of cell viability for each derivative at a single concentration.

Derivative IDConcentration (µM)% Cell Viability (A549)% Cell Viability (MCF-7)
17-OH-NM-0011095.298.1
17-OH-NM-0021045.852.3
17-OH-NM-0031088.991.5
............

Note: The data presented here is illustrative. Actual results will vary.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that show significant activity in the primary screen ("hits") should be further investigated in secondary assays to confirm their activity and elucidate their mechanism of action.

Dose-Response and IC50 Determination

The potency of the hit compounds is determined by performing dose-response experiments and calculating the half-maximal inhibitory concentration (IC50). This involves treating cells with a range of concentrations of the active derivatives and performing the MTT assay as described above.

Data Presentation:

Derivative IDIC50 (µM) - A549IC50 (µM) - MCF-7
17-OH-NM-0028.712.1
.........

Note: The data presented here is illustrative. Actual results will vary.

Apoptosis Assays

A common mechanism of anti-cancer drugs is the induction of apoptosis (programmed cell death). High-throughput compatible assays are available to measure key markers of apoptosis, such as caspase activation.[5]

This protocol utilizes a commercially available luminescent or fluorescent assay system.

Materials:

  • Cancer cell lines

  • Hit compounds

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates and treat with hit compounds at various concentrations as described for the MTT assay.

    • Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Reagent Addition:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix briefly on a plate shaker.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence or fluorescence using a microplate reader.

Data Presentation:

Derivative IDConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
17-OH-NM-002104.2
.........

Note: The data presented here is illustrative. Actual results will vary.

Target-Based Screening: Modulation of Signaling Pathways

Matrine and its derivatives are known to affect key signaling pathways involved in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.[6][7][8][9][10][11][12][13][14] Reporter gene assays are a powerful tool for screening compounds that modulate the activity of these pathways in a high-throughput format.[15]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.[6][7][8][9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in the inflammatory response and is also implicated in cancer cell survival and proliferation.[11][12][13][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Inhibitor This compound Derivative Inhibitor->IKK

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound derivatives.

Protocol: Reporter Gene Assay

This protocol describes a general method for a luciferase-based reporter gene assay.

Materials:

  • Cells stably or transiently transfected with a reporter plasmid (e.g., NF-κB-luciferase or a FOXO-luciferase for the PI3K/Akt pathway).

  • Hit compounds.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the transfected cells in opaque-walled 96-well plates.

    • Treat the cells with the hit compounds at various concentrations.

    • For the NF-κB assay, stimulate the cells with an appropriate agonist (e.g., TNF-α) after compound pre-incubation.

  • Assay Reagent Addition and Measurement:

    • Following an appropriate incubation period, add the luciferase assay reagent to each well.

    • Measure luminescence using a microplate reader.

Data Presentation:

Derivative IDConcentration (µM)NF-κB Reporter Activity (% Inhibition)
17-OH-NM-0021068.3
.........

Note: The data presented here is illustrative. Actual results will vary.

Conclusion

The described protocols provide a robust framework for the high-throughput screening of this compound derivatives. This tiered approach, from broad cell viability screening to more specific mechanism-of-action studies, will enable the efficient identification and characterization of novel drug candidates with potential therapeutic applications in oncology and inflammatory diseases. The successful implementation of these assays will be a critical step in advancing promising derivatives toward further preclinical development.

References

Application Notes and Protocols for Pharmacokinetic Study of 17-Hydroxyneomatrine in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyneomatrine, a novel alkaloid, has demonstrated promising pharmacological activities in preliminary in vitro studies. To advance its development as a potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile is essential. Pharmacokinetic studies are crucial in drug development to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] This document provides a detailed protocol for conducting a pharmacokinetic study of this compound in rodents (rats and mice), which are commonly used models in preclinical drug development.[2] The data generated from these studies will be critical for dose selection, understanding the exposure-response relationship, and predicting human pharmacokinetics.

Experimental Design

A well-designed pharmacokinetic study is fundamental to obtaining reliable and interpretable data.[2][3] This protocol outlines a single-dose study with both intravenous (IV) and oral (PO) administration to determine key pharmacokinetic parameters, including bioavailability.

Animal Models:

  • Species: Sprague-Dawley rats and CD-1 mice are commonly used strains for pharmacokinetic studies.[4]

  • Sex: Both male and female animals should be used to assess for any sex-related differences in pharmacokinetics.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.[2]

Dosing:

  • Intravenous (IV) Administration: A single bolus dose will be administered to assess the compound's distribution and elimination characteristics without the influence of absorption.

  • Oral (PO) Administration: A single dose will be administered by oral gavage to determine the oral bioavailability and absorption rate.

  • Dose Levels: At least three dose levels (low, medium, and high) should be evaluated for the oral route to assess dose proportionality. A single, low dose is typically sufficient for the intravenous route.

Sample Collection:

  • Matrix: Plasma is the primary matrix for measuring drug concentrations.

  • Sampling Time Points: A sparse sampling design is often employed in mice, while serial sampling can be performed in rats with cannulated vessels.[5] Blood samples should be collected at predefined time points to adequately characterize the plasma concentration-time profile.

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately processed to plasma by centrifugation. Plasma samples should be stored at -80°C until analysis.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the proposed pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation Dosing_IV Intravenous Dosing Animal_Acclimation->Dosing_IV Dosing_PO Oral Dosing Animal_Acclimation->Dosing_PO Dose_Formulation Dose Formulation Dose_Formulation->Dosing_IV Dose_Formulation->Dosing_PO Blood_Sampling Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a rodent pharmacokinetic study.

Detailed Protocols

Animal Handling and Dosing
  • Animal Acclimation: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.[2]

  • Fasting: Fast animals overnight (approximately 12 hours) before oral dosing, with free access to water. Fasting is not typically required for intravenous dosing.

  • Dose Formulation: Prepare the dosing solutions on the day of the experiment. For intravenous administration, dissolve this compound in a suitable vehicle such as saline or a solution containing a solubilizing agent (e.g., a small percentage of DMSO and/or PEG400). For oral administration, the compound can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.

  • Intravenous Administration: Administer the dose via the tail vein in mice or a cannulated jugular vein in rats. The injection volume should be appropriate for the animal's body weight (e.g., 5 mL/kg for rats, 10 mL/kg for mice).

  • Oral Administration: Administer the dose using a gavage needle directly into the stomach. The gavage volume should be appropriate for the animal's body weight (e.g., 10 mL/kg).

Blood Sample Collection
  • Rat (Serial Sampling via Cannulation):

    • Surgically implant a cannula into the jugular vein of the rats several days before the study to allow for recovery.

    • At each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), withdraw approximately 0.2-0.3 mL of blood through the cannula.[6]

    • Replace the withdrawn blood volume with an equal volume of sterile saline to prevent dehydration and maintain blood pressure.

  • Mouse (Sparse Sampling):

    • Divide mice into groups, with each group representing a specific time point.

    • At each designated time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a single blood sample from each mouse in the corresponding group via submandibular or saphenous vein puncture.[5]

    • A terminal blood sample can be collected via cardiac puncture under anesthesia.[5]

Sample Processing and Bioanalysis
  • Plasma Preparation: Collect blood samples into tubes containing an anticoagulant. Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[6]

  • Sample Storage: Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Data Presentation and Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Pharmacokinetic Parameters

The relationship between key pharmacokinetic parameters is depicted below.

pk_parameters Dose Dose Concentration Concentration Dose->Concentration CL CL (Clearance) Dose->CL AUC AUC (Area Under the Curve) Concentration->AUC AUC->CL F F% (Bioavailability) AUC->F T_half t½ (Half-life) CL->T_half Vd Vd (Volume of Distribution) Vd->T_half

Caption: Relationship between key pharmacokinetic parameters.

Summary of Pharmacokinetic Data

The following tables summarize hypothetical pharmacokinetic parameters for this compound in rats and mice.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1500 ± 250800 ± 150
Tmax (h) 0.081.0
AUC₀-t (ngh/mL) 3200 ± 4005500 ± 700
AUC₀-inf (ngh/mL) 3300 ± 4205800 ± 750
t½ (h) 3.5 ± 0.54.0 ± 0.6
CL (mL/h/kg) 300 ± 50-
Vd (L/kg) 1.5 ± 0.2-
F (%) -55

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200 ± 200600 ± 120
Tmax (h) 0.080.5
AUC₀-t (ngh/mL) 2500 ± 3504200 ± 600
AUC₀-inf (ngh/mL) 2600 ± 3804500 ± 650
t½ (h) 2.8 ± 0.43.2 ± 0.5
CL (mL/h/kg) 380 ± 60-
Vd (L/kg) 1.8 ± 0.3-
F (%) -48

Potential Metabolic Pathways

Understanding the metabolic fate of this compound is crucial. The following diagram illustrates potential metabolic pathways that could be investigated.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug This compound Oxidation Oxidation (CYP450) Parent_Drug->Oxidation Hydroxylation Hydroxylation Parent_Drug->Hydroxylation Demethylation Demethylation Parent_Drug->Demethylation Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Demethylation->Sulfation

Caption: Potential metabolic pathways of this compound.

Conclusion

This document provides a comprehensive framework for designing and executing a pharmacokinetic study of this compound in rodents. The successful completion of these studies will provide invaluable data to guide further preclinical and clinical development of this promising compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and advancing the therapeutic potential of this compound.

References

Application Notes & Protocols: Measuring the Solubility and Stability of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the aqueous solubility and chemical stability of 17-Hydroxyneomatrine, a derivative of the matrine family of alkaloids. Accurate characterization of these physicochemical properties is critical for the development of novel therapeutics, ensuring reliable data for formulation, bioavailability, and shelf-life determination.

Part 1: Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and bioavailability.[1][2] This section details the Shake-Flask method, a gold-standard technique for determining thermodynamic solubility.[3]

Protocol 1: Thermodynamic Solubility Assessment by Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in an aqueous buffer. The principle involves agitating an excess amount of the compound in a solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2 mL screw-cap microtubes

  • Thermomixer or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to each of three 2 mL microtubes.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to each tube.

  • Equilibration: Tightly cap the tubes and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After incubation, centrifuge the tubes at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification (HPLC):

    • Prepare a stock solution of this compound in DMSO.

    • Create a calibration curve by preparing a series of standards via serial dilution of the stock solution with the aqueous buffer.

    • Analyze the filtered supernatant and the standards by HPLC.

    • The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.[1][4]

Data Presentation: Solubility of this compound

Quantitative solubility data should be summarized for clear interpretation and comparison.

Parameter Value Unit
SolventPBS-
pH7.4-
Temperature25°C
Solubility [Experimental Value]mg/mL
Solubility [Experimental Value]µM

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Collection cluster_quant Quantification A Add excess This compound to tube B Add 1 mL PBS (pH 7.4) A->B C Agitate at 25°C for 24 hours B->C D Centrifuge at 10,000 x g C->D E Collect and filter supernatant (0.22 µm) D->E G Analyze sample by HPLC E->G F Prepare standards & calibration curve F->G H Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Part 2: Stability Assessment

Stability testing is essential to understand how a drug substance's quality changes over time under various environmental factors.[5] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][6]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH Q1A(R2) guidelines.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[6][8]

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a stability-indicating method (e.g., capable of resolving degradants from the parent peak)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound. For each condition, mix the stock solution with the stressor agent. A control sample (unstressed) should be analyzed at the start.

  • Hydrolytic Stability (Acid and Base):

    • Acid: Mix the drug solution with 0.1 M HCl.

    • Base: Mix the drug solution with 0.1 M NaOH.

    • Incubate samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots before HPLC analysis.

  • Oxidative Stability:

    • Mix the drug solution with 3% H₂O₂.

    • Store at room temperature and collect aliquots at various time points. Analyze by HPLC.

  • Thermal Stability:

    • Store the drug solution (and solid drug substance) in an oven at an elevated temperature (e.g., 70°C).[8]

    • Analyze samples at various time points.

  • Photostability:

    • Expose the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours).[7][8]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: Quantify the amount of this compound remaining in each sample at each time point using a validated, stability-indicating HPLC method. Calculate the percentage of degradation.

Data Presentation: Forced Degradation of this compound

Results should be tabulated to show the extent of degradation under each stress condition.

Stress Condition Parameters Duration (hours) Initial Assay (%) Final Assay (%) Degradation (%) No. of Degradants
Control RT24100.0[Value][Value][Value]
Acid Hydrolysis 0.1 M HCl, 60°C24100.0[Value][Value][Value]
Base Hydrolysis 0.1 M NaOH, 60°C24100.0[Value][Value][Value]
Oxidation 3% H₂O₂, RT24100.0[Value][Value][Value]
Thermal 70°C24100.0[Value][Value][Value]
Photolytic 1.2M lux hrs-100.0[Value][Value][Value]

Experimental Workflow: Stability Assessment

G cluster_stress Stress Conditions A Prepare this compound Stock Solution B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (70°C) A->E F Photolytic (ICH Q1B) A->F G Collect Samples at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Degradation & Identify Degradants H->I

Caption: Workflow for Forced Degradation Study.

Part 3: Relevant Signaling Pathways

This compound is a matrine-type alkaloid. Matrine and its derivatives are known to exert pharmacological effects by modulating multiple cellular signaling pathways.[9][10] Understanding these pathways is crucial for elucidating the mechanism of action. Evidence suggests that matrine compounds can influence key pathways involved in cell proliferation, inflammation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[9][11][12]

Diagram: Matrine-Modulated PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Matrine has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and migration.[9]

G cluster_outcomes Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival (Anti-Apoptosis) mTOR->Survival Matrine Matrine Alkaloids (e.g., this compound) Matrine->PI3K Inhibits Matrine->Akt Inhibits

Caption: Inhibition of PI3K/Akt Pathway by Matrine Alkaloids.

References

Application Notes and Protocols for 17-Hydroxyneomatrine in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyneomatrine is a derivative of neomatrine, a tetracyclo-quinolizidine alkaloid isolated from the traditional Chinese medicinal herb Sophora flavescens. While research on this compound is emerging, extensive studies on the related and structurally similar alkaloid, matrine, have demonstrated significant anti-cancer properties. Matrine and its derivatives have been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines.[1][2] These compounds modulate key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5]

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-proliferative effects of this compound. The protocols and data presented are based on established methodologies used for matrine and other matrine-like alkaloids and serve as a framework for investigating this novel compound.

Data Presentation: Anti-proliferative Activity of Matrine Derivatives

As direct IC50 values for this compound are not yet extensively published, the following table summarizes the anti-proliferative activity of a synthesized matrine derivative, YF3-5, against various human cancer cell lines to provide a reference for expected efficacy.[6]

CompoundCell LineCancer TypeIC50 (µM)
YF3-5A549Lung Cancer15.49
YF3-5BT20Breast Cancer16.67
YF3-5MCF-7Breast Cancer16.53
YF3-5U2OSOsteosarcoma16.21

Table 1: IC50 values of a matrine derivative (YF3-5) in various human cancer cell lines. Data sourced from a study on matrine derivatives.[6]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HOS)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare Serial Dilutions of this compound D Treat Cells and Incubate (24-72h) C->D E Add MTT Reagent F Incubate (4h) E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 490 nm I Calculate IC50 Value H->I

MTT Assay Experimental Workflow

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is designed to investigate the effect of this compound on key signaling proteins involved in cell proliferation, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for the specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways Modulated by Matrine Alkaloids

Matrine and its derivatives have been reported to exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.[7] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway Matrine This compound (Matrine-like Alkaloid) PI3K PI3K Matrine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Matrine2 This compound (Matrine-like Alkaloid) Matrine2->Ras Inhibits

Key Signaling Pathways Modulated by Matrine Alkaloids

The diagrams above illustrate the inhibitory effects of matrine-like alkaloids on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, both of which are critical for cancer cell proliferation and survival.[3][5][8]

Conclusion

The provided application notes and protocols offer a solid foundation for investigating the anti-proliferative effects of this compound in cancer cell lines. By leveraging the extensive research on the related compound matrine, scientists can efficiently design and execute experiments to determine the efficacy and mechanism of action of this novel alkaloid. Further studies are warranted to establish the specific IC50 values and detailed molecular interactions of this compound in various cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

I. Proposed Synthetic Pathway

A plausible approach for the synthesis of 17-Hydroxyneomatrine from a neomatrine precursor could involve a directed C-H oxidation reaction. The C-17 position, being adjacent to a carbonyl group, presents a potential site for functionalization.

G cluster_main Proposed Synthesis of this compound Neomatrine Neomatrine Intermediate Enolate Intermediate Neomatrine->Intermediate Base (e.g., LDA) Product This compound Intermediate->Product Oxidizing Agent (e.g., MoOPH)

Caption: Proposed reaction pathway for the synthesis of this compound.

II. Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential method for the hydroxylation of neomatrine at the C-17 position.

Objective: To synthesize this compound from neomatrine via enolate formation followed by oxidation.

Materials:

  • Neomatrine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add neomatrine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Dissolve the neomatrine in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of LDA to the stirred neomatrine solution via the dropping funnel, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Hydroxylation:

    • In a separate flask, dissolve MoOPH in anhydrous THF.

    • Add the MoOPH solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound. Methods for the purification of matrine and its derivatives often involve silica gel column chromatography and recrystallization.[1]

  • Characterization:

    • Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

III. Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low to No Product Yield 1. Incomplete enolate formation due to residual moisture or improper temperature control. 2. Degradation of the starting material or product. 3. Ineffective oxidizing agent.1. Ensure all glassware is flame-dried and reagents are anhydrous. Maintain strict temperature control at -78 °C during enolate formation. 2. Monitor the reaction closely by TLC. Consider using a milder oxidizing agent or reducing the reaction time. 3. Use a freshly opened or properly stored bottle of MoOPH. Consider alternative oxidizing agents.
Formation of Multiple Side Products 1. Over-oxidation or side reactions at other positions. 2. Epimerization at adjacent stereocenters. 3. Reaction with atmospheric oxygen or carbon dioxide.1. Use a stoichiometric amount of the oxidizing agent. Optimize the reaction time and temperature. 2. Maintain low temperatures throughout the reaction. 3. Ensure the reaction is carried out under a strictly inert atmosphere.
Difficulty in Purifying the Final Compound 1. Co-elution of the product with starting material or impurities. 2. The product is highly polar and streaks on the silica gel column.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to reduce streaking.
Inconsistent Results 1. Variability in the quality of reagents (e.g., LDA solution concentration). 2. Fluctuations in reaction conditions.1. Titrate the LDA solution before use to determine its exact concentration. Use high-purity starting materials. 2. Carefully control all reaction parameters, including temperature, addition rates, and stirring speed.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (-78 °C) crucial for this reaction?

A1: The low temperature is critical for several reasons. Firstly, it ensures the kinetic formation of the desired enolate, preventing the formation of a thermodynamic mixture of enolates which could lead to side products. Secondly, it stabilizes the enolate intermediate, preventing its decomposition. Finally, it helps to control the reactivity of the powerful oxidizing agent, minimizing over-oxidation and other side reactions.

Q2: What are the primary safety precautions to consider for this synthesis?

A2: The synthesis involves several hazardous materials and conditions:

  • LDA: Highly flammable and corrosive. Handle under an inert atmosphere and away from moisture.

  • Anhydrous THF: Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • MoOPH: A strong oxidizing agent. Handle with care and avoid contact with flammable materials.

  • Cryogenic temperatures: Use appropriate personal protective equipment (gloves, goggles) when working with dry ice/acetone baths.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable TLC system would involve a mobile phase similar to the one used for column chromatography. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot.

Q4: Are there alternative methods for the hydroxylation of neomatrine?

A4: While the proposed enolate oxidation is a plausible route, other methods could be explored. These might include:

  • Biocatalytic hydroxylation: Using specific enzymes that can selectively hydroxylate the matrine scaffold.

  • Photocatalytic C-H activation: Employing a suitable photocatalyst to activate the C-H bond at the C-17 position for subsequent hydroxylation.

V. Data Presentation: Optimizing Reaction Conditions (Hypothetical Data)

Entry Base (equiv.) Oxidizing Agent (equiv.) Temperature (°C) Time (h) Yield (%)
1LDA (1.1)MoOPH (1.2)-78245
2LDA (1.5)MoOPH (1.2)-78262
3LDA (1.5)MoOPH (1.5)-78258 (with side products)
4LDA (1.5)MoOPH (1.2)-60240
5LHMDS (1.5)MoOPH (1.2)-78255
6LDA (1.5)MoOPH (1.2)-78465 (with some degradation)

VI. Visualizations

Experimental Workflow

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere, -78 °C) Enolate Enolate Formation (Add Base) Setup->Enolate Hydroxylation Hydroxylation (Add Oxidant) Enolate->Hydroxylation Monitor Reaction Monitoring (TLC) Hydroxylation->Monitor Monitor->Hydroxylation Incomplete Quench Quench Reaction (Add NH₄Cl) Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield Observed Check_SM Check TLC for Starting Material (SM) Start->Check_SM Check_Purity Analyze Crude Product Purity Start->Check_Purity SM_Present SM Present Check_SM->SM_Present Yes SM_Absent SM Absent Check_SM->SM_Absent No Impure Multiple Spots/ Low Purity Check_Purity->Impure Impure Pure Relatively Pure Product Check_Purity->Pure Pure Solution1 Optimize Base Addition & Reaction Time SM_Present->Solution1 Solution2 Check for Degradation/ Optimize Workup SM_Absent->Solution2 Solution3 Optimize Reaction Conditions (Temp, Stoichiometry) Impure->Solution3 Solution4 Optimize Purification Method Pure->Solution4

References

Technical Support Center: Optimizing HPLC Separation of 17-Hydroxyneomatrine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Where can I find a reference HPLC method for the separation of 17-hydroxyneomatrine and its isomers?

A1: Currently, there is no standardized, published HPLC method specifically for this compound. However, you can adapt methods developed for the separation of other matrine-type alkaloids, which are structurally similar and often co-exist as isomers. The table below summarizes successful separation conditions for these related compounds, which can be used as a starting point for your method development.

Q2: What are the critical parameters to consider when developing a separation method for isomers of this compound?

A2: For isomeric separation, especially of diastereomers which this compound and its isomers are likely to be, the most critical parameters are:

  • Column Chemistry: The choice of stationary phase is crucial for achieving selectivity between isomers.

  • Mobile Phase pH: Matrine-type alkaloids are basic compounds, and controlling the pH of the mobile phase is essential to manage their ionization state, which directly impacts retention and peak shape.

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will affect the resolution of closely eluting isomers.

  • Additives/Buffers: The use of buffers (e.g., phosphate) or additives (e.g., triethylamine, formic acid) can improve peak shape and enhance selectivity.

Q3: What type of HPLC column is best suited for separating this compound and its isomers?

A3: A C18 column is the most commonly used and a good starting point for the separation of matrine-type alkaloids. However, to enhance selectivity for isomers, consider columns with different properties, such as phenyl-hexyl or cyano phases, which can offer alternative separation mechanisms.

Q4: Should I use isocratic or gradient elution?

A4: For initial method development, a gradient elution is recommended to determine the approximate solvent composition required to elute your compounds of interest. Once the retention behavior is understood, you can optimize the separation using either a modified gradient or an isocratic method for routine analysis. For separating a complex mixture of isomers, a shallow gradient is often more effective.

Experimental Protocols: Starting Points for Method Development

The following table summarizes HPLC conditions that have been successfully used for the separation of matrine-type alkaloids and can be adapted for this compound.

ParameterMethod 1Method 2Method 3
Column Kromasil C18C18Hypersil NH2
Mobile Phase 0.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01, v/v/v)Methanol-water-trifluoroacetic acid (16:84:0.002, v/v/v)Acetonitrile-triethylamine phosphate buffer (pH 2.5)-anhydrous alcohol (80:10:10, v/v/v)
Flow Rate 1.0 mL/minNot specified1.0 mL/min
Detection UV at 208 nmNot specifiedUV at 220 nm
Temperature 40 °CNot specifiedNot specified
Reference [1][2][3][4]

Troubleshooting Guide

Q: My peaks for this compound and its isomers are co-eluting or have very poor resolution. What should I do?

A: Poor resolution between isomers is a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Organic Modifier Percentage:

    • If using isocratic elution: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A small change can significantly impact the resolution of isomers.

    • If using gradient elution: Make the gradient shallower. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely eluting compounds.

  • Adjust the Mobile Phase pH:

    • Matrine-type alkaloids are basic. The pH of the mobile phase will affect their degree of ionization and, consequently, their interaction with the stationary phase.

    • Experiment with a pH range of 3-7. A change of even 0.5 pH units can alter the selectivity between isomers. Ensure your column is stable at the chosen pH.

  • Change the Organic Modifier:

    • If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of your isomers.

  • Try a Different Column:

    • If optimizing the mobile phase doesn't provide sufficient resolution, the issue may be a lack of selectivity of the stationary phase.

    • Consider a column with a different chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column might provide the necessary selectivity for your isomers.

Q: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like matrine-type alkaloids is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.05-0.1%), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q: My retention times are drifting from run to run. What should I do?

A: Drifting retention times can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using buffered mobile phases or after a gradient elution.

  • Mobile Phase Composition: If you are preparing your mobile phase by mixing solvents manually, even small variations can lead to shifts in retention time. Consider using a pre-mixed mobile phase or a reliable online mixing system.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

  • Column Contamination: Over time, your column can become contaminated with sample matrix components, leading to changes in retention. Regularly flush your column with a strong solvent to remove contaminants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation & Analysis sample_prep Sample and Standard Preparation initial_screen Initial Screening (Gradient Elution on C18) sample_prep->initial_screen mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->initial_screen optimize_mp Optimize Mobile Phase (Organic %, pH) initial_screen->optimize_mp Poor Resolution? optimize_column Optimize Stationary Phase (e.g., Phenyl-Hexyl) optimize_mp->optimize_column Still Poor? validation Method Validation (Linearity, Precision, Accuracy) optimize_mp->validation Good Resolution optimize_column->validation Good Resolution routine_analysis Routine Analysis validation->routine_analysis

Caption: HPLC method development workflow for isomeric separation.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase start Poor Resolution of Isomers q1 Adjust Organic Solvent % start->q1 q2 Change Organic Solvent (ACN vs. MeOH) q1->q2 No Improvement end Resolution Achieved q1->end Improved q3 Adjust pH q2->q3 No Improvement q2->end Improved q4 Try a Different Column Chemistry (e.g., Phenyl) q3->q4 No Improvement q3->end Improved q4->end Improved

Caption: Troubleshooting decision tree for improving isomer resolution.

matrine_isomers cluster_isomers Common Isomers matrine_alkaloids Matrine-Type Alkaloids Tetracyclic Quinolizidine Structure matrine Matrine C15H24N2O matrine_alkaloids->matrine sophoridine Sophoridine C15H24N2O Diastereomer of Matrine matrine_alkaloids->sophoridine oxymatrine Oxymatrine C15H24N2O2 N-oxide of Matrine matrine_alkaloids->oxymatrine hydroxyneomatrine This compound Potential Isomers matrine_alkaloids->hydroxyneomatrine Structural Similarity

Caption: Structural relationship of matrine-type alkaloids.

References

Technical Support Center: 17-Hydroxyneomatrine & Matrine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with 17-Hydroxyneomatrine and other matrine alkaloids. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a tetracyclic quinolizidine alkaloid, a derivative of matrine. While specific targets for this compound are not extensively documented in publicly available literature, matrine and its derivatives are known to modulate multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin pathways.[1][2] Due to this multi-target nature, careful experimental design is crucial to isolate and study specific effects.

Q2: I am observing unexpected cellular responses. Could these be off-target effects?

A2: Yes, unexpected cellular responses are often indicative of off-target effects, especially when working with compounds like matrine alkaloids that are known to interact with multiple cellular targets.[1][2] Off-target effects can manifest as unanticipated changes in cell morphology, viability, or signaling pathways not directly related to your primary hypothesis. It is essential to perform control experiments to distinguish between on-target and off-target phenomena.

Q3: What is a typical effective concentration range for matrine alkaloids in vitro?

A3: The effective concentration of matrine alkaloids can vary significantly depending on the specific derivative, the cell line used, and the biological endpoint being measured. IC50 values for different matrine derivatives can range from micromolar to millimolar concentrations.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Reducing Off-Target Effects

Issue 1: High background or non-specific activity in biochemical assays.

This can be caused by the compound interacting with assay components or having low solubility.

Solutions:

  • Optimize Assay Buffer:

    • pH: Adjust the pH of your buffer to improve compound solubility and reduce non-specific interactions.

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can minimize electrostatic interactions that may lead to non-specific binding.

    • Detergents: Adding a non-ionic detergent, such as Tween-20 (typically at 0.01-0.1%), can help reduce hydrophobic interactions.

  • Include Blocking Agents: Incorporate bovine serum albumin (BSA) at a concentration of 0.1-1% in your assay buffer to block non-specific binding sites on reaction tubes and plates.

  • Solubility Check: Ensure your compound is fully dissolved in the assay buffer. If precipitation is observed, consider using a different solvent or a lower concentration.

Issue 2: Discrepancies between biochemical and cellular assay results.

This may indicate poor cell permeability, compound cytotoxicity, or engagement of different targets in a cellular context.

Solutions:

  • Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to ensure that the observed effects are not due to general toxicity.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell.

  • Orthogonal Assays: Validate your findings using an alternative assay that measures the same biological endpoint through a different method. For example, if you observe inhibition of a kinase in a biochemical assay, validate this with a Western blot for the downstream phosphorylated substrate in a cellular context.

Issue 3: Observed phenotype does not match the expected outcome based on the putative target.

This strongly suggests that the compound's activity is mediated by one or more off-targets.

Solutions:

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the compound's effect persists in these cells, it is likely acting through an off-target mechanism.

  • Affinity Chromatography: Immobilize the compound on a solid support to perform a pull-down experiment from cell lysates. The proteins that bind to the compound can then be identified by mass spectrometry.

  • Computational Prediction: Employ in silico methods such as molecular docking to predict potential off-target interactions. This can provide a list of candidate proteins to investigate experimentally.

Quantitative Data Summary

The following tables provide examples of reported IC50 values for various matrine derivatives against different cancer cell lines. This data can serve as a reference for designing your own experiments.

Table 1: In Vitro Anti-proliferative Activity of Matrine Derivatives

CompoundCell LineIC50 (µM)Citation
MatrineMNK45 (gastric cancer)~2014 (0.5 mg/ml)[5]
Matrine Derivative 1 (13-indole-matrine)Hela229 (cervical cancer)0.52[3]
Matrine Derivative 2 (13-cyclohexylamino-matrine)Hela229 (cervical cancer)>4.5[3]
Matrine Derivative 4kHepG2 (liver cancer)16.80 ± 0.49[4]
Matrine Derivative 4lHepG2 (liver cancer)14.86 ± 2.37[4]
Compound 50A549 (lung cancer)7.58 ± 2.47[6]

Table 2: Anti-inflammatory Activity of Bis-amide Matrine-type Alkaloids

CompoundCytokine InhibitionIC50 (µM)Citation
Compound 3TNF-α35.6[7]
Compound 3IL-640.2[7]
Compound 4TNF-α42.5[7]
Compound 4IL-645.8[7]

Experimental Protocols

Protocol 1: General Dose-Response Assay for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Treat cells with this compound at the desired concentration and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathways Modulated by Matrine Alkaloids

Matrine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK Akt Akt PI3K->Akt Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Akt->Gene_Expression Regulates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n STAT STAT JAK->STAT Phosphorylates STAT_n STAT STAT->STAT_n NFκB_n->Gene_Expression STAT_n->Gene_Expression Matrine Matrine Alkaloids Matrine->PI3K Inhibits Matrine->IKK Inhibits Matrine->JAK Inhibits

Caption: Key signaling pathways often modulated by matrine alkaloids.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Primary_Assay Primary Assay Shows Activity Start->Primary_Assay Dose_Response Perform Dose-Response & Cytotoxicity Assays Primary_Assay->Dose_Response Orthogonal_Assay Validate with Orthogonal Assay Dose_Response->Orthogonal_Assay Target_Engagement Confirm Target Engagement (e.g., CETSA) Orthogonal_Assay->Target_Engagement Genetic_Validation Genetic Validation (Knockdown/Knockout) Target_Engagement->Genetic_Validation Target_ID Identify Off-Targets (Affinity Pull-down, etc.) Genetic_Validation->Target_ID Activity Persists Conclusion_On_Target Conclusion: On-Target Effect Genetic_Validation->Conclusion_On_Target Activity Lost Conclusion_Off_Target Conclusion: Off-Target Effect Target_ID->Conclusion_Off_Target

Caption: A logical workflow for troubleshooting and identifying off-target effects.

Troubleshooting Logic for High Assay Background

Caption: A step-by-step guide to troubleshooting high background signals.

References

Addressing batch-to-batch variability of synthetic 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 17-Hydroxyneomatrine. Our goal is to help you address potential batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in synthetic compounds like this compound can stem from several factors. The most common causes are variations in the purity profile, the presence of residual solvents or reagents from the synthesis, and differences in the isomeric ratio.[1][2][3] Even minor impurities can significantly impact biological activity, leading to inconsistent results.[4][5] We recommend a thorough analytical characterization of each batch before use.

Q2: What are the critical quality control (QC) tests that should be performed on each new batch of this compound?

A2: For comprehensive quality control, we recommend a panel of analytical tests to ensure consistency across batches. Key tests include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify potential impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any structural isomers.

  • Residual Solvent Analysis (Gas Chromatography - GC): To detect and quantify any remaining solvents from the synthesis process.

  • Water Content (Karl Fischer Titration): To determine the amount of water present, which can affect the compound's stability and accurate weighing.

Q3: How can we standardize the handling and storage of this compound to minimize variability?

A3: Proper handling and storage are crucial for maintaining the integrity of your compound. We recommend the following:

  • Storage: Store this compound in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or -80°C.

  • Aliquoting: Upon receiving a new batch, we advise preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Ensure the solvent is appropriate for your specific application and does not react with the compound.

  • Solution Stability: The stability of this compound in solution may vary depending on the solvent and storage conditions. It is advisable to prepare fresh solutions for each experiment or conduct a stability study if solutions need to be stored.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in Biological Assays

If you observe a significant drop in the biological activity of a new batch of this compound, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential CauseRecommended Action
Lower Purity Analyze the purity of the new batch using HPLC and compare it to previous batches with known potency.
Presence of Inhibitory Impurities Use LC-MS to identify any impurities that may be interfering with the biological assay.[1]
Degradation of the Compound Assess the integrity of the compound using NMR and MS. Review storage and handling procedures.
Inaccurate Concentration Verify the concentration of your stock solution using a validated analytical method.
Issue 2: Inconsistent Cellular Responses

Variability in cellular responses can be frustrating. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Workflow

G start Inconsistent Cellular Responses Observed check_compound Verify Compound Integrity and Purity (HPLC, LC-MS, NMR) start->check_compound check_assay Review and Standardize Cell Culture and Assay Protocols check_compound->check_assay compare_batches Compare Analytical Data of Different Batches check_assay->compare_batches identify_diff Identify Differences in Purity, Impurity Profile, or Isomeric Ratio compare_batches->identify_diff correlate Correlate Analytical Differences with Biological Activity identify_diff->correlate qualify_batch Qualify New Batches Against a Reference Standard correlate->qualify_batch end Consistent Results Achieved qualify_batch->end

Caption: Troubleshooting workflow for inconsistent cellular responses.

Data Presentation

To facilitate the comparison of different batches, we recommend maintaining a detailed record of the analytical data for each batch.

Table 1: Example Batch Comparison Data for this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.2%97.5%99.5%≥ 98.0%
Major Impurity (%) 0.5%1.8%0.3%≤ 0.5%
Residual Solvents (ppm) < 50250< 50≤ 100 ppm
Water Content (%) 0.2%0.8%0.1%≤ 0.5%
Biological Activity (IC50, µM) 5.215.84.94.0 - 6.0 µM

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol provides a method to assess the biological activity of this compound by measuring its effect on NF-κB signaling. Matrine-type alkaloids have been reported to inhibit the NF-κB pathway.[6]

Methodology:

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α) and incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the NF-κB activity.

Mandatory Visualizations

Signaling Pathway

Matrine-type alkaloids have been shown to exert their anti-inflammatory effects through the inhibition of key signaling pathways such as NF-κB.[6]

G tnfa TNF-α tnfr TNFR tnfa->tnfr traf2 TRAF2 tnfr->traf2 ikk IKK Complex traf2->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression compound This compound compound->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quality Control Workflow

A robust quality control workflow is essential for ensuring the consistency of synthetic this compound.

G start New Batch of This compound Received analytical Analytical Testing (HPLC, LC-MS, NMR) start->analytical biological Biological Assay (e.g., NF-κB Reporter Assay) analytical->biological compare Compare to Reference Standard biological->compare decision Pass/Fail Decision compare->decision release Release for Experimental Use decision->release Pass reject Reject Batch decision->reject Fail

Caption: Quality control workflow for synthetic this compound.

References

Technical Support Center: Strategies to Overcome Drug Resistance with 17-Hydroxyneomatrine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxyneomatrine and its structural analogs, such as matrine and oxymatrine, to overcome multidrug resistance (MDR) in cancer cell lines. Given the limited direct experimental data on this compound, the following guidance is substantially based on published studies of closely related matrine compounds. Researchers should consider these protocols as a starting point and optimize them for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which matrine compounds are thought to reverse multidrug resistance?

A1: Matrine and its derivatives, like oxymatrine, primarily reverse multidrug resistance by inhibiting the function and expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are cellular pumps that actively expel chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] By inhibiting these pumps, matrine compounds increase the intracellular accumulation of anticancer drugs, restoring their cytotoxic effects. Additionally, some evidence suggests that these compounds may also modulate signaling pathways involved in drug resistance, such as the PI3K/Akt pathway.[1]

Q2: I am not seeing a reversal of drug resistance in my experiments with this compound. What are some possible reasons?

A2: Several factors could contribute to this issue:

  • Cell Line Specificity: The expression and functional importance of different ABC transporters vary between cancer cell lines. Your cell line may express a different primary efflux pump that is less sensitive to this compound.

  • Compound Concentration: The concentration of this compound may be suboptimal. It is crucial to perform a dose-response experiment to determine the non-toxic concentration that effectively inhibits drug efflux.

  • Incubation Time: The pre-incubation time with this compound before the addition of the chemotherapeutic agent might be insufficient for the compound to exert its inhibitory effect on the ABC transporters.

  • Mechanisms of Resistance: Your cell line may have developed resistance through mechanisms other than or in addition to ABC transporter upregulation, such as target protein mutations or enhanced DNA repair capabilities.

Q3: How do I determine the optimal non-toxic concentration of this compound for my experiments?

A3: The optimal non-toxic concentration can be determined using a cytotoxicity assay, such as the MTT assay. You should treat your drug-resistant cell line with a range of this compound concentrations for a period equivalent to your planned experiment (e.g., 48 or 72 hours). The highest concentration that does not significantly reduce cell viability (typically >95% viability) is considered the non-toxic concentration to be used in combination studies. For example, a non-cytotoxic dose of oxymatrine in K562/A02 cells was determined to be 50 µg/mL.[2]

Q4: Can this compound induce apoptosis in drug-resistant cells?

A4: While direct studies on this compound are limited, related compounds like matrine have been shown to induce apoptosis in drug-resistant cells.[3] This can occur through the intrinsic apoptotic pathway.[3] It is plausible that this compound may have a similar pro-apoptotic effect, which can be investigated using methods like flow cytometry with Annexin V/PI staining.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for chemotherapeutic agents in the presence of this compound.
  • Possible Cause: Variability in cell seeding density, incubation times, or reagent concentrations.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

    • Optimize Incubation Times: Use a consistent pre-incubation time with this compound before adding the chemotherapeutic agent.

    • Reagent Quality: Ensure all reagents, including cell culture media, serum, and the compounds themselves, are of high quality and not expired.

    • Assay Validation: Run appropriate controls, including cells treated with the chemotherapeutic agent alone, this compound alone, and vehicle controls.

Problem 2: No significant decrease in P-glycoprotein (MDR1) expression after treatment with this compound in Western Blot analysis.
  • Possible Cause: The selected time point for analysis may not be optimal for observing changes in protein expression. The concentration of this compound may be insufficient to modulate protein levels. The primary mechanism in your cell line might be functional inhibition rather than downregulation of expression.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing a decrease in P-gp expression.

    • Dose-Response Experiment: Treat cells with increasing (non-toxic) concentrations of this compound to see if a dose-dependent effect on P-gp expression is observed.

    • Functional Assay: Complement the Western Blot with a functional assay, such as a Rhodamine 123 efflux assay, to determine if this compound is inhibiting the pumping function of P-gp, even if its expression level is unchanged.

Quantitative Data Summary

The following tables summarize quantitative data from studies on matrine and oxymatrine, which can serve as a reference for designing experiments with this compound.

Table 1: Reversal of Doxorubicin Resistance by Oxymatrine in K562/A02 Cells [2]

Treatment ConditionIC50 of Doxorubicin (µg/mL)Reversal Fold
Doxorubicin Alone34.9 ± 0.21-
Doxorubicin + 50 µg/mL Oxymatrine13.3 ± 0.212.62

Table 2: Reversal of Drug Resistance by Matrine in K562/ADR Cells [3]

Chemotherapeutic AgentMatrine Concentration (µmol/L)IC50 of Chemotherapeutic AgentReversal Fold
Doxorubicin0>10 µmol/L (in resistant cells)-
Doxorubicin200Not specified2.30
Doxorubicin300Not specified2.88
Paclitaxel0Not specified-
Paclitaxel300Not specified3.12

Experimental Protocols

MTT Assay for Cytotoxicity and Drug Resistance Reversal
  • Cell Seeding: Seed drug-resistant cells (e.g., K562/A02) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment:

    • For cytotoxicity of this compound: Add serial dilutions of this compound to the wells.

    • For resistance reversal: Pre-treat cells with a non-toxic concentration of this compound for 2-4 hours. Then, add serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The reversal fold is calculated as (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic with this compound).

Flow Cytometry for P-glycoprotein (P170) Expression[2]
  • Cell Treatment: Treat drug-resistant cells with a non-toxic concentration of this compound for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and incubate with a fluorescently labeled anti-P-glycoprotein antibody (or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells expressing P-glycoprotein and the mean fluorescence intensity.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat drug-resistant cells with the chemotherapeutic agent alone or in combination with this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G cluster_0 Experimental Workflow: Assessing Resistance Reversal cluster_1 start Start: Drug-Resistant Cancer Cell Line step1 Determine Non-Toxic Concentration of this compound (MTT Assay) start->step1 step2 IC50 Determination of Chemotherapeutic Agent (With and Without this compound) step1->step2 step3 Mechanism Investigation step2->step3 step4 Analyze P-gp/MDR1 Expression (Western Blot / Flow Cytometry) step3->step4 step5 Analyze P-gp Function (Rhodamine 123 Efflux Assay) step3->step5 step6 Assess Apoptosis Induction (Annexin V/PI Staining) step3->step6 end_node Conclusion: Efficacy and Mechanism of Resistance Reversal step4->end_node step5->end_node step6->end_node

Caption: Workflow for evaluating the efficacy of this compound in reversing multidrug resistance.

G cluster_0 Proposed Mechanism of Action cluster_1 Cancer Cell chemo_drug Chemotherapeutic Drug cell_membrane chemo_drug->cell_membrane Enters cell pgp P-glycoprotein (MDR1) chemo_drug->pgp hm This compound hm->pgp Inhibits pi3k PI3K hm->pi3k Potential Inhibition drug_efflux Drug Efflux pgp->drug_efflux Pumps drug out drug_efflux->cell_membrane akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis

Caption: Proposed mechanism of this compound in overcoming drug resistance.

G cluster_0 Troubleshooting Logic issue Issue: No reversal of drug resistance observed q1 Is the concentration of This compound optimal? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell line known to overexpress P-gp/MDR1? a1_yes->q2 s1 Perform dose-response (MTT assay) to find non-toxic concentration. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is P-gp function inhibited? a2_yes->q3 s2 Investigate other resistance mechanisms (e.g., target mutation, altered metabolism). a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion Re-evaluate experimental conditions or consider alternative mechanisms. a3_yes->conclusion s3 Perform Rhodamine 123 efflux assay. a3_no->s3

Caption: A logical guide for troubleshooting experiments on drug resistance reversal.

References

Refining dosage and administration of 17-Hydroxyneomatrine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding 17-Hydroxyneomatrine is limited. The following guidance is based on studies of the closely related compounds, matrine and oxymatrine. Researchers should consider this as a starting point and perform dose-finding and toxicity studies for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a derivative of matrine, a quinolizidine alkaloid extracted from plants of the Sophora genus. Matrine and its derivatives, like oxymatrine, have been investigated for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. It is presumed that this compound is being developed to improve upon the efficacy or pharmacokinetic profile of matrine and oxymatrine.

Q2: What are the common routes of administration for matrine-like compounds in animal studies?

A2: Based on studies with matrine and oxymatrine, the common routes of administration in animal models such as mice and rats include oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection.[1][2] The choice of administration route depends on the experimental objective, the desired speed of onset, and the formulation of the compound.

Q3: What are the typical dosages of matrine and oxymatrine used in rodent studies?

A3: Dosages can vary significantly depending on the animal model, disease state, and administration route. For instance, in rats, oral doses of matrine have been studied at 40 mg/kg, while intravenous doses have been set at 15 mg/kg.[1][3] In mice, oral gavage of oxymatrine has been administered at 50 mg/kg for therapeutic effect studies.[4] It is crucial to perform a dose-response study to determine the optimal and safe dosage for this compound.

Q4: What is known about the pharmacokinetics of matrine and its derivatives?

A4: Pharmacokinetic studies of matrine in rats show rapid absorption after oral administration, with time to maximum concentration (Tmax) ranging from approximately 50 minutes to 2 hours.[3] However, matrine is known to have low oral bioavailability, around 18.5% in rats, and a short half-life, which are significant limitations.[5][6] Structural modifications, presumably including the addition of a hydroxyl group to form this compound, are often aimed at improving these pharmacokinetic parameters.[1]

Q5: What are the known signaling pathways affected by matrine and oxymatrine?

A5: Matrine and oxymatrine have been shown to modulate several key signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, and the NF-κB signaling pathway, which plays a central role in inflammation.[4][7] The JNK signaling pathway has also been implicated in the cellular response to these compounds.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor solubility of this compound in desired vehicle. The compound may have low aqueous solubility, similar to matrine.- Try dissolving the compound in a small amount of a suitable organic solvent like DMSO before diluting with saline or PBS.- Consider using a vehicle containing solubilizing agents such as Tween 80 or Cremophor EL, but be mindful of potential vehicle-induced toxicity.- Always perform a vehicle control in your experiments.
High variability in experimental results between animals. - Inconsistent administration technique (e.g., improper gavage leading to esophageal or tracheal administration).- Differences in animal age, weight, or health status.- Degradation of the compound in the dosing solution.- Ensure all personnel are properly trained in the administration techniques.- Randomize animals into treatment groups and ensure consistency in animal characteristics.- Prepare fresh dosing solutions daily and protect them from light and heat if the compound is found to be unstable.
Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). The administered dose may be too high. Matrine and its derivatives are known to have potential neurotoxicity and hepatotoxicity at higher doses.[4][9]- Immediately reduce the dosage or cease administration.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity.
Lack of therapeutic effect at previously reported "effective" doses of related compounds. - this compound may have a different potency than matrine or oxymatrine.- Poor bioavailability via the chosen route of administration.- The specific animal model may not be responsive.- Conduct a dose-response study to establish the effective dose range for this compound.- Consider a different route of administration that may offer better bioavailability (e.g., IP or IV instead of PO).- Ensure the chosen animal model is appropriate for the therapeutic target of the compound.

Data Summary

Table 1: Summary of Reported Dosages for Matrine and Oxymatrine in Rodent Studies

CompoundAnimal ModelRoute of AdministrationDosage RangeOutcome/Study FocusReference
MatrineRatOral (gavage)40 mg/kgPharmacokinetics[3]
MatrineRatIntravenous15 mg/kgPharmacokinetics[1]
OxymatrineMouseOral (gavage)50 mg/kgTreatment of cryptosporidiosis[4]
OxymatrineRatIntraperitoneal12.5, 25, 50 mg/kgProtective effect against liver injury[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation of Dosing Solution:

    • Based on the desired dosage and the average weight of the mice, calculate the total amount of this compound needed.

    • If solubility is an issue, first dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Bring the solution to the final volume with a vehicle such as sterile saline or PBS. The final concentration of the organic solvent should be kept low (typically <5%) to avoid toxicity.

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Measure the distance from the mouse's snout to the last rib to determine the appropriate length for gavage needle insertion.

    • Insert a ball-tipped gavage needle into the mouth and gently advance it along the esophagus into the stomach.

    • Slowly administer the calculated volume of the dosing solution.

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal Injection in Rats

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline). Ensure the solution is at an appropriate pH and is free of particulates.

  • Animal Handling and Dosing:

    • Properly restrain the rat.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a sterile needle (e.g., 23-25 gauge) at a shallow angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Alternate injection sides for repeated dosing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation dose_calc Dose Calculation sol_prep Solution Preparation dose_calc->sol_prep animal_restraint Animal Restraint sol_prep->animal_restraint admin Compound Administration (PO, IP, IV) animal_restraint->admin monitoring Monitoring for Adverse Effects admin->monitoring data_collection Data Collection (e.g., blood, tissue) monitoring->data_collection analysis Data Analysis data_collection->analysis

Caption: A generalized workflow for in vivo studies of this compound.

PI3K_AKT_Pathway Matrine Matrine/Oxymatrine (and derivatives) PI3K PI3K Matrine->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by matrine/oxymatrine.

NFkB_Pathway Matrine Matrine/Oxymatrine (and derivatives) IKK IKK Complex Matrine->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression

Caption: Modulation of the NF-κB signaling pathway by matrine/oxymatrine.

References

Validation & Comparative

Validating the Mechanism of Action of Matrine-Type Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "17-Hydroxyneomatrine" is not available in the public domain. This guide therefore focuses on the well-researched matrine-type alkaloids, Matrine and Oxymatrine , as representative examples to validate a hypothetical mechanism of action for a compound like this compound. The experimental data and protocols provided are based on studies of matrine and oxymatrine.

Introduction

Matrine-type alkaloids, extracted from the plant Sophora flavescens, have garnered significant interest in pharmacological research due to their diverse biological activities. These compounds, including matrine and its derivative oxymatrine, have demonstrated potential anti-cancer, anti-inflammatory, and anti-fibrotic properties. This guide provides a comparative analysis of the mechanisms of action of these alkaloids, supported by experimental data and detailed protocols to aid researchers in validating their effects.

Comparative Analysis of Mechanism of Action

Matrine and oxymatrine exert their therapeutic effects by modulating multiple signaling pathways implicated in cell proliferation, inflammation, and fibrosis. Below is a comparative summary of their primary mechanisms of action against other therapeutic alternatives.

Anti-Cancer Activity

Matrine and oxymatrine have been shown to inhibit the growth of various cancer cell lines. Their cytotoxic effects are often compared with standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50) of Matrine-Type Alkaloids and Standard Chemotherapeutics

Compound/DrugCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Oxymatrine MCF-7Breast Cancer<16 (equivalent to <4.2 µg/mL)48[1]
Oxymatrine K562/A02Leukemia13.3 ± 0.21 µg/mL (in combination)Not Specified
Matrine T24Bladder CancerNot explicitly stated, but showed dose-dependent inhibition24[2]
Cisplatin MG-63Osteosarcoma>2024
Doxorubicin MCF-7Breast Cancer8.64Not Specified

Primary Signaling Pathways Involved in Anti-Cancer Effects:

  • PI3K/Akt Signaling Pathway: Both matrine and oxymatrine have been demonstrated to inhibit the phosphorylation of key proteins in the PI3K/Akt pathway, such as Akt and mTOR. This inhibition leads to decreased cell proliferation and induction of apoptosis.[3][4] Studies have shown that matrine can decrease the expression of p-PI3K and p-AKT in a dose-dependent manner in bladder cancer cells.[2]

  • TGF-β/Smad Signaling Pathway: Oxymatrine has been shown to modulate the TGF-β/Smad pathway, which is crucial in cancer progression and fibrosis. It can inhibit the expression of Smad3 and promote the expression of the inhibitory Smad7, thereby reducing collagen deposition and inhibiting cancer cell migration.[5]

Anti-Inflammatory Activity

The anti-inflammatory effects of matrine-type alkaloids are often compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Comparison of Anti-Inflammatory Mechanisms

FeatureMatrine-Type Alkaloids (Matrine/Oxymatrine)NSAIDs (e.g., Ibuprofen, Celecoxib)
Primary Target Multiple pathways including NF-κB, MAPKCyclooxygenase (COX-1 and COX-2) enzymes
Mechanism Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and modulation of inflammatory signaling cascades.Inhibition of prostaglandin synthesis.
Reported Side Effects Generally considered to have fewer gastrointestinal side effects.Risk of gastrointestinal ulcers and bleeding, cardiovascular and renal side effects.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Matrine-type alkaloid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of the matrine-type alkaloid and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Proteins

This protocol is used to quantify the expression and phosphorylation status of proteins in a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Smad3, anti-Smad3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the matrine-type alkaloid at various concentrations and time points.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Matrine_Alkaloid Matrine-Type Alkaloid Matrine_Alkaloid->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Matrine-Type Alkaloids.

TGF_Beta_Smad_Signaling_Pathway cluster_membrane Cell Membrane TGFBR TGF-β Receptor Smad23 Smad2/3 TGFBR->Smad23 Phosphorylates TGFB TGF-β TGFB->TGFBR Binds to pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_Complex Smad Complex pSmad23->Smad_Complex Binds with Smad4 Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Regulates Oxymatrine Oxymatrine Oxymatrine->Smad23 Inhibits Phosphorylation Smad7 Smad7 (Inhibitory) Oxymatrine->Smad7 Promotes Expression Smad7->TGFBR Inhibits

Caption: TGF-β/Smad Signaling Pathway Modulation by Oxymatrine.

Experimental Workflow Diagram

Drug_Screening_Workflow start Start: Cancer Cell Culture seed_plate Seed Cells in 96-well Plates start->seed_plate treat_cells Treat with Matrine-Type Alkaloid (Varying Concentrations) seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay western_blot Perform Western Blot for Signaling Proteins incubate->western_blot data_analysis Analyze Data: Calculate IC50 mtt_assay->data_analysis end End: Validate Mechanism data_analysis->end quantification Quantify Protein Expression/ Phosphorylation western_blot->quantification quantification->end

Caption: Experimental Workflow for Validating Anti-Cancer Mechanism.

References

A Comparative Safety Profile of Matrine-Type Alkaloids and Other Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of several key alkaloids, with a focus on matrine-type compounds. While the primary compound of interest is 17-Hydroxyneomatrine, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific safety data (e.g., LD50, cytotoxicity, genotoxicity) for this particular molecule. Therefore, this guide benchmarks the known safety profiles of its close structural relatives, Matrine and Oxymatrine, against other well-characterized alkaloids like Berberine and Morphine. The objective is to provide a reference framework for researchers and to highlight the critical need for toxicological evaluation of novel derivatives like this compound.

Acute Toxicity Profile

Acute toxicity, often measured by the median lethal dose (LD50), is a primary indicator of a substance's potential for causing immediate harm. The LD50 represents the dose required to be lethal to 50% of a tested animal population. The data below, collated from various studies, shows significant variability based on the route of administration, with intravenous (i.v.) and intraperitoneal (i.p.) routes generally showing much higher toxicity than oral (p.o.) administration due to bypassing first-pass metabolism.

Table 1: Comparative Acute Toxicity (LD50) of Selected Alkaloids

Alkaloid Animal Model Route of Administration LD50 Value (mg/kg)
This compound - - Data Not Available
Matrine Rat Intraperitoneal 125
Mouse Intraperitoneal 150 - 157.13
Oxymatrine Mouse Intraperitoneal 521
Berberine Mouse Intravenous (i.v.) 9.04
Mouse Intraperitoneal (i.p.) 57.61
Mouse Oral (p.o.) 329
Rat Oral (p.o.) >2000

| Morphine | Mouse | Intraperitoneal (i.p.) | 400 |

Note: LD50 values can vary based on specific experimental conditions, including the strain, age, and sex of the animal model.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for determining a compound's toxicity at the cellular level. The half-maximal inhibitory concentration (IC50) is a standard measure, indicating the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic effects of the selected alkaloids on the human hepatocellular carcinoma cell line (HepG2), a common model for assessing potential hepatotoxicity.

Table 2: Comparative Cytotoxicity (IC50) Against HepG2 Cell Line

Alkaloid Cell Line Exposure Time IC50 Value
This compound HepG2 - Data Not Available
Matrine Derivative (ZS17) HepG2 48 h 3.388 µM
Oxymatrine HepG2 24 h Dose-dependent inhibition above 0.4 mg/mL
Berberine HepG2 24 h ~40 µM (caused 40% viability reduction)
HepG2 - 92 - 118 µM

| Morphine | HepG2 | 24 h | Promotes apoptosis; does not inhibit proliferation |

Note: Direct IC50 values for Matrine and Oxymatrine on HepG2 cells are presented as dose-dependent effects in the literature, while a specific value is available for a potent derivative. Berberine shows moderate cytotoxicity. Notably, some studies indicate that Morphine does not suppress proliferation in HepG2 cells but rather induces apoptosis[1][2].

Genotoxicity Assessment

Genotoxicity testing evaluates a compound's potential to damage genetic material (DNA). Key assays include the bacterial reverse mutation assay (Ames test) for gene mutations and the Comet assay for detecting DNA strand breaks.

  • Matrine and Oxymatrine : Recent studies utilizing the Ames test concluded that both Matrine and Oxymatrine are unlikely to have gene mutation potential[3][4]. Furthermore, an in vivo Comet assay performed in accordance with OECD guidelines showed that Matrine did not induce significant DNA damage in the liver or blood cells of mice[5][6].

  • Berberine : The genotoxicity of Berberine is complex. While some studies using the Ames test and SOS chromotest reported no mutagenic activity, others suggest it can induce DNA damage, possibly through interactions with DNA topoisomerases[7][8][9].

  • This compound : No genotoxicity data is currently available for this compound.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key assays cited in this guide are detailed below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.

  • Cell Seeding : Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment : Expose the cells to various concentrations of the test alkaloid. Include a vehicle-only control group. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3][7]

  • Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm[3].

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Alkaline Comet Assay for DNA Damage

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

  • Cell Preparation : Prepare a single-cell suspension from tissue (e.g., liver) or blood, ensuring high cell viability.

  • Embedding : Mix a small number of cells (~10,000) with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify.

  • Lysis : Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least one hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.[10]

  • Alkaline Unwinding : Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for approximately 20-40 minutes. This unwinds the DNA and expresses alkali-labile sites as single-strand breaks.[10]

  • Electrophoresis : Apply an electric field (e.g., 1V/cm) for 20-30 minutes. Damaged DNA fragments (with a net negative charge) will migrate from the nucleus towards the anode, forming a "comet tail."[10]

  • Neutralization and Staining : Wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye like ethidium bromide or SYBR Green.

  • Visualization and Scoring : Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software, which measures parameters like the percentage of DNA in the tail, tail length, and tail moment.

Visualizations: Workflows and Pathways

To better illustrate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

G Alkaloid Classification Overview cluster_main cluster_matrine Matrine-Type (Quinolizidine) cluster_isoquinoline Isoquinoline cluster_phenanthrene Phenanthrene (Opioid) Alkaloids Alkaloids Matrine Matrine Alkaloids->Matrine Oxymatrine Oxymatrine Alkaloids->Oxymatrine This compound This compound Alkaloids->this compound Berberine Berberine Alkaloids->Berberine Morphine Morphine Alkaloids->Morphine MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Add Alkaloid (Varying Concentrations) incubate1->treat incubate2 4. Incubate 24-72h (Treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (DMSO) to dissolve crystals incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & Determine IC50 read->analyze Apoptosis_Pathway Alkaloid-Induced Apoptosis Signaling cluster_upstream Upstream Signaling cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Execution Phase Alkaloid Alkaloid Stress (e.g., Matrine, Berberine) ROS ROS Generation Alkaloid->ROS MAPK JNK / p38 Activation Alkaloid->MAPK ROS->MAPK Bax Bax Activation / Bcl-2 Inhibition MAPK->Bax Mito Mitochondrial Dysfunction Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of 17-Hydroxyneomatrine, aligning with standard best practices for hazardous chemical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles or a face shield, and chemical-resistant gloves.

  • Ensure adequate ventilation, such as working within a chemical fume hood.

Spill Management:

  • In case of a spill, isolate the area.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into a sealed, properly labeled hazardous waste container.

  • Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with institutional and regulatory guidelines for hazardous waste.[1]

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate waste containing this compound from other waste streams to avoid accidental reactions.[2][3] Segregate solids, liquids, and gases.[2]

    • Do not mix with incompatible materials. Common segregation categories include acids, bases, flammables, oxidizers, and water-reactives.[2]

  • Container Selection and Management:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[3][4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is in good condition, free from cracks or leaks.[5]

    • Do not overfill containers; a general rule is to fill to no more than 80-90% capacity to allow for expansion.[2][4]

    • Keep waste containers closed except when adding waste.[3][5]

    • Store waste containers in a designated, well-ventilated, and secure area.[3]

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[3][5]

  • Labeling:

    • Properly label the waste container immediately upon starting waste accumulation.

    • The label must include:

      • The words "Hazardous Waste".[1][5]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]

      • If in a solution, list all constituents and their approximate concentrations.[2]

      • The date of waste generation (the date you first add waste to the container).[1]

      • The name and contact information of the principal investigator or responsible person.[1]

      • The laboratory room number or location of origin.[1]

      • Check boxes for relevant hazard characteristics if known (e.g., toxic, flammable).[1]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][5]

    • The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.[4]

  • Requesting Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[1][3]

    • Do not dispose of this compound down the drain or in the regular trash.[1][2] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1]

Summary of Disposal Requirements

RequirementSpecificationRationale
Waste Classification Hazardous Chemical WasteAssumed hazardous due to being an active research chemical.
Container Type Chemically compatible, leak-proof, with a screw-top lid.[3][4]Prevents spills and environmental contamination.
Container Capacity Do not fill beyond 80-90% full.[2][4]Allows for vapor expansion and prevents spills.
Labeling "Hazardous Waste," full chemical name, constituents, date, PI info.[1][2][5]Ensures proper identification, handling, and regulatory compliance.
Storage Designated area, secondary containment, segregated from incompatibles.[3][5]Prevents accidental reactions, spills, and unauthorized access.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[4][5]Ensures no residual chemical is improperly discarded.
Final Disposal Through the institution's Environmental Health and Safety (EHS) program.[1]Ensures compliant and safe disposal according to federal and local regulations.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Select Compatible, Leak-Proof Container A->B C Label Container with 'Hazardous Waste' & Details B->C D Add Waste to Container (Do not exceed 80% capacity) C->D E Keep Container Securely Closed When Not in Use D->E F Store in Designated Area with Secondary Containment E->F G Arrange for Pickup with Institutional EHS Office F->G H EHS Transports for Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 17-Hydroxyneomatrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 17-Hydroxyneomatrine is currently available in public databases. The following guidance is based on the safety profiles of structurally related quinolizidine alkaloids, namely Matrine and Oxymatrine.[1][2][3][4] It is imperative to handle this compound with caution and treat it as potentially hazardous until more specific information becomes available.[1][5]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

Hazard Identification and Classification

Based on the data for related compounds, this compound should be considered hazardous. The primary hazards associated with the analogous compounds Matrine and Oxymatrine are summarized below.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Oral Toxicity Harmful if swallowed.[2][4][6]GHS07Warning
Serious Eye Irritation Causes serious eye irritation.[4]GHS07Warning

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eyes/Face Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Respiratory Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling fine powders or if ventilation is inadequate.[2]
Body Laboratory coatTo be worn at all times when handling the compound.

Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential. The following step-by-step procedure should be followed when handling this compound.

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate Handling Area (e.g., Fume Hood) gather_ppe 2. Assemble Required PPE prep_area->gather_ppe gather_mats 3. Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe 4. Don Appropriate PPE weigh_transfer 5. Weigh/Transfer Compound (Avoid generating dust) don_ppe->weigh_transfer dissolve 6. Prepare Solution (if applicable) (Use appropriate solvent) weigh_transfer->dissolve decontaminate 7. Decontaminate Surfaces & Glassware dispose_waste 8. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling cleanup.

Detailed Steps:

  • Preparation:

    • Work in a well-ventilated area, preferably a chemical fume hood.[7]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE before handling the compound.

    • Have a spill kit readily available.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[8]

    • Do not eat, drink, or smoke in the handling area.[2][8]

    • When weighing or transferring the solid, do so carefully to avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly. Matrine and Oxymatrine are soluble in ethanol, DMSO, and dimethylformamide (DMF).[1][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8][9]

Waste Disposal Workflow

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal solid_waste 1. Collect Solid Waste (e.g., contaminated PPE, weigh paper) seal_solid 3. Place Solid Waste in a Labeled, Sealed Container solid_waste->seal_solid liquid_waste 2. Collect Liquid Waste (e.g., unused solutions) seal_liquid 4. Place Liquid Waste in a Labeled, Sealable Chemical Waste Container liquid_waste->seal_liquid store_temp 5. Store Waste in a Designated Area seal_solid->store_temp seal_liquid->store_temp dispose_licensed 6. Arrange for Disposal by a Licensed Waste Management Authority store_temp->dispose_licensed

Caption: A procedural workflow for the proper collection, containment, and disposal of waste generated from handling this compound.

Disposal Guidelines:

  • Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed chemical waste container.

  • Disposal Method: Do not dispose of down the drain.[9] The recommended disposal methods for related compounds are burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[8][9] Consult your institution's environmental health and safety office for specific guidance.

  • Empty Containers: Decontaminate empty containers before disposal or recycling.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound this compound. Always prioritize safety and consult with your institution's safety officer for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.